4-Aminoindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINKECAYRRRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481813 | |
| Record name | 4-aminoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54523-76-1 | |
| Record name | 4-aminoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Aminoindolin-2-ones: Focus on the 4-Amino Isomer and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of amino-substituted indolin-2-ones, with a primary focus on the 4-amino isomer. Due to the limited availability of specific experimental data for 4-aminoindolin-2-one, this document also presents a comparative analysis of its N-methylated analog and the more extensively studied 5-amino and 6-amino isomers. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.
Chemical Structure and Identification
The core structure of aminoindolin-2-one consists of a fused bicyclic system comprising a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted on the benzene ring. The position of the amino group significantly influences the molecule's properties and biological activity.
While specific experimental data for this compound is sparse in publicly available literature, its N-methylated analog, 4-Amino-1-methylindolin-2-one , is commercially available and serves as a close structural analog.
Table 1: Chemical Identification of 4-Amino-1-methylindolin-2-one
| Identifier | Value |
| IUPAC Name | 4-amino-1-methyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 848678-68-2 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | CN1CC2=C(C1=O)C=CC=C2N |
| InChI | InChI=1S/C9H10N2O/c1-11-6-5-4-2-3-7(10)8(5)9(11)12/h2-4H,6,10H2,1H3 |
Physicochemical Properties
Table 2: Comparative Physicochemical Properties of Aminoindolin-2-one Isomers
| Property | 5-Aminoindolin-2-one | 6-Aminoindolin-2-one | Source |
| CAS Number | 20876-36-2 | 150544-04-0 | [1][2] |
| Molecular Formula | C₈H₈N₂O | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol | [1][2] |
| Melting Point | 182-186 °C | Not Available | [3] |
| Boiling Point | 416.8±45.0 °C (Predicted) | 394.3 °C | [2][3] |
| Density | 1.307±0.06 g/cm³ (Predicted) | 1.3 g/cm³ | [2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Not Available | [3] |
| pKa | 13.91±0.20 (Predicted) | Not Available | [3] |
Synthesis of Aminoindolin-2-ones
A general and widely applicable method for the synthesis of the indolin-2-one core is the palladium-catalyzed α-arylation of amides. For amino-substituted indolin-2-ones, a common strategy involves the reduction of a corresponding nitro-substituted precursor.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway applicable to the synthesis of aminoindolin-2-ones.
Figure 1: Generalized synthetic workflow for aminoindolin-2-ones.
Experimental Protocols
Synthesis of 6-Aminoindolin-2-one via Reduction of Isatin Oxime:
A common laboratory-scale synthesis involves the reduction of an appropriate isatin derivative.
-
Materials: Isatin oxime, reducing agent (e.g., sodium dithionite or zinc in acetic acid), appropriate solvents.
-
Procedure:
-
Dissolve isatin oxime in a suitable solvent system (e.g., aqueous ammonia).
-
Add the reducing agent portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-aminoindolin-2-one.[2]
-
Biological Activity and Mechanism of Action
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of substrate proteins. This inhibition disrupts cellular signaling pathways that are often dysregulated in diseases such as cancer.
Derivatives of indolin-2-one have been developed as inhibitors of a wide range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
c-Kit
-
FMS-like tyrosine kinase 3 (FLT3)
-
Colony-Stimulating Factor 1 Receptor (CSF1R)
The specific biological activity of this compound has not been extensively reported. However, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of new therapeutic agents. For instance, 3-substituted indolin-2-one derivatives have shown significant potential as kinase inhibitors for cancer therapy.[6]
Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action of indolin-2-one-based kinase inhibitors in a cellular signaling pathway.
Figure 2: General mechanism of RTK inhibition by aminoindolin-2-one derivatives.
Conclusion
While specific experimental data on this compound remains limited, the broader class of aminoindolin-2-ones represents a highly valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The information compiled in this guide on the N-methylated analog and the 5- and 6-amino isomers provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications in drug discovery.
References
- 1. 5-aminoindolin-2-one | CAS 20876-36-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Buy 6-Aminoindolin-2-one | 150544-04-0 [smolecule.com]
- 3. 5-Aminooxindole | 20876-36-2 [chemicalbook.com]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Aminoindolin-2-one (CAS: 54523-76-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoindolin-2-one, also known as 4-aminooxindole, is a heterocyclic organic compound belonging to the indolinone family. The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved kinase inhibitor drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a technical resource for researchers in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 54523-76-1 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 4-Amino-1,3-dihydro-2H-indol-2-one | |
| Synonyms | 4-Aminooxindole | |
| SMILES | Nc1cccc2C(=O)NCc12 | |
| Predicted LogP | 0.85 | Chemical Prediction |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF) | Chemical Prediction |
| Predicted pKa (Amino) | ~4.5 | Chemical Prediction |
| Predicted pKa (Amide) | ~17 | Chemical Prediction |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations, particularly the reduction of a corresponding nitro-substituted precursor.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-nitroindolin-2-one.
References
Spectroscopic Profile of 4-Aminoindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoindolin-2-one (also known as 4-aminooxindole). Due to the limited availability of complete, experimentally verified spectra for this specific isomer in public databases, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of the indolin-2-one core and the influence of an amino substituent on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.2 | Singlet (broad) | NH (lactam) |
| ~7.0 | Triplet | H-6 |
| ~6.5 | Doublet | H-5 |
| ~6.3 | Doublet | H-7 |
| ~5.0 | Singlet (broad) | NH₂ |
| ~3.4 | Singlet | CH₂ |
Note: The chemical shifts for NH and NH₂ protons can be broad and may vary with concentration and solvent purity.[1]
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (lactam) |
| ~145 | C-4 (C-NH₂) |
| ~140 | C-7a |
| ~128 | C-6 |
| ~125 | C-3a |
| ~110 | C-5 |
| ~105 | C-7 |
| ~35 | CH₂ |
Note: Carbon chemical shifts are influenced by the electron-donating amino group.[2][3]
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (amine and lactam) |
| ~1700 | Strong | C=O Stretching (lactam) |
| 1620 - 1580 | Medium | N-H Bending (amine) |
| 1600 - 1450 | Medium-Strong | C=C Stretching (aromatic) |
| 1350 - 1250 | Medium | C-N Stretching |
Note: The presence of hydrogen bonding can cause broadening of the N-H stretching bands.[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 148 | Molecular Ion [M]⁺ |
| 120 | [M - CO]⁺ |
| 119 | [M - HCN - H]⁺ |
| 92 | [M - CO - HCN]⁺ |
Note: The fragmentation pattern is characteristic of indolinone structures, often involving the loss of carbon monoxide (CO).[5][6]
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of spectroscopic data for solid aromatic heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[7]
-
-
Instrument Setup:
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary to obtain a quality spectrum.[8]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.
-
Alternative Methodology (Thin Solid Film):
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[9]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.[10]
-
-
Ionization:
-
Fragmentation:
-
The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[12]
-
-
Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.[13]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. rroij.com [rroij.com]
An In-Depth Technical Guide to 4-Aminoindolin-2-one: Physical Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 4-Aminoindolin-2-one (CAS No: 54523-76-1), a heterocyclic compound of interest in medicinal chemistry. This document details its melting point and solubility, provides general experimental protocols for their determination, and explores the compound's relevance as a scaffold for kinase inhibitors, particularly in the context of VEGFR-2 signaling.
Physical Properties of this compound
Precise, experimentally determined physical properties for this compound are not widely reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following information has been compiled. It is important to note that some of the data presented is based on high-quality computational predictions and should be confirmed by experimental analysis for critical applications.
Data Summary
For ease of comparison, the available quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| CAS Number | 54523-76-1 | Sigma-Aldrich[1] |
| Predicted Melting Point | 183.4 °C | Chemspider |
| Solubility | DMSO (Slightly), Methanol (Slightly) | BenchChem[2] |
Melting Point
Solubility
This compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The indolin-2-one core possesses both a hydrogen bond donor (the lactam N-H) and a hydrogen bond acceptor (the carbonyl oxygen), while the amino group at the 4-position can also participate in hydrogen bonding, suggesting some potential for solubility in polar solvents. However, the aromatic benzene ring contributes to its lipophilicity.
Experimental Protocols
The following sections describe generalized, standard laboratory procedures for the determination of the melting point and solubility of an organic compound like this compound.
Melting Point Determination (Capillary Method)
This method is a widely used technique for the determination of the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath or a metal block heater.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample.
Solubility Determination (Thermodynamic/Equilibrium Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent, providing a quantitative measure of its solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations. The resulting concentration is the solubility of the compound in that solvent at that temperature.
Biological Relevance and Signaling Pathways
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.[3][4] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Inhibition of VEGFR-2 Signaling
Derivatives of indolin-2-one are particularly known for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[3][5][6] Uncontrolled angiogenesis is a crucial process for tumor growth and metastasis. Indolin-2-one-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2 and thereby blocking the downstream signaling cascade.[5]
Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition by an indolin-2-one derivative.
Caption: General mechanism of VEGFR-2 signaling and its inhibition by an indolin-2-one derivative.
Synthesis Workflow
A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, 4-nitro-2-oxindole. This transformation is a key step in the synthesis of many amino-substituted aromatic compounds.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound is a molecule of significant interest due to its structural relation to a class of potent kinase inhibitors. While detailed experimental data on its physical properties are sparse, this guide provides the currently available information and outlines standard protocols for its determination. The role of the indolin-2-one scaffold in inhibiting key signaling pathways, such as VEGFR-2, underscores the potential of this compound as a valuable building block in the design and development of novel therapeutic agents. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical properties and biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic lactam is a core structural component in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological effects. Its unique structure allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This technical guide provides a comprehensive overview of the biological activities of the indolin-2-one scaffold, with a focus on its applications in modern drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: Targeting Kinase Signaling
The most extensively studied biological activity of the indolin-2-one scaffold is its potent anticancer efficacy, primarily attributed to the inhibition of various protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Indolin-2-one derivatives have been successfully developed as multi-targeted tyrosine kinase inhibitors (TKIs), with several compounds progressing to clinical trials and receiving FDA approval.[1][3] A notable example is Sunitinib, an oral multi-targeted TKI that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation.[4][5]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Many indolin-2-one derivatives function by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing the phosphorylation and activation of downstream signaling molecules.[6][7] The indolin-2-one core is considered a privileged scaffold for binding to the hinge region of the ATP active site of VEGFR-2.[8] This inhibition disrupts vital signaling cascades, such as the VEGFR signaling pathway, which is a key driver of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] By blocking VEGFR, these compounds effectively cut off the tumor's blood supply, leading to growth inhibition and apoptosis.[4]
Substitutions at the C-3 position of the oxindole ring play a critical role in determining the antiangiogenic and anticancer activities of these compounds.[4][5]
dot
Quantitative Data on Anticancer Activity
The cytotoxic and kinase inhibitory activities of various indolin-2-one derivatives have been extensively evaluated. The following tables summarize some of the reported quantitative data.
Table 1: In vitro Cytotoxicity of Indolin-2-one Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Sunitinib | A549 (Lung) | 0.32 | [9] |
| Sunitinib | KB (Oral) | 0.67 | [9] |
| Sunitinib | K111 (Melanoma) | 1.19 | [9] |
| Sunitinib | NCI-H460 (Lung) | 1.22 | [9] |
| Compound 6j | HeLa (Cervical) | <40 | [10] |
| Compound 6o | HeLa (Cervical) | <40 | [10] |
| Compound 1c | HCT-116 (Colon) | Submicromolar | [1] |
| Compound 1h | HCT-116 (Colon) | Submicromolar | [1] |
| Compound 1c | MDA-MB-231 (Breast) | Potent Inhibitor | [1] |
| Compound 2c | MDA-MB-231 (Breast) | Potent Inhibitor | [1] |
| Compound 5h | HT-29 (Colon) | 0.016 | [2] |
| Compound 5h | H460 (Lung) | 0.0037 | [2] |
| Compound 12g | A549 (Lung) | 0.83 | [11] |
| Compound 3j | PC-3 (Prostate) | 3.56 | [12] |
| Compound 3o | HCT-116 (Colon) | 2.93 | [12] |
| Compound 4h | HCT-29 (Colon) | 27.42 (nM) | [13] |
Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| Sunitinib | VEGFR-2 | - | [4][5] |
| Sunitinib | PDGFR-β | - | [14] |
| Compound 6j | Tyrosine Kinase | 1.34 | [10] |
| Compound 6o | Tyrosine Kinase | 2.69 | [10] |
| Compound 12g | PAK4 | 0.027 | [11] |
| Compound 3b | VEGFR-2 | - | [14] |
| Compound 3b | VEGFR-3 | - | [14] |
| Compound 3b | FLT3 | - | [14] |
| Compound 3b | Ret | - | [14] |
| Compound 3b | PDGFR-β | - | [14] |
| Compound 8a | Aurora B | 0.0105 | [15] |
| Compound 6e | Aurora B | 0.0162 | [15] |
| Compound 12 | DHFR | 0.0407 | [16] |
Antimicrobial Activity
Beyond their anticancer properties, indolin-2-one derivatives have emerged as promising antimicrobial agents.[17][18] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[18][19]
Mechanism of Action
The antimicrobial mechanism of some indolin-2-one derivatives is multifaceted. For instance, certain nitroimidazole-indolin-2-one hybrids exhibit a dual mode of action. They directly inhibit topoisomerase IV, an essential enzyme for bacterial DNA replication, and also undergo reductive bioactivation of the nitro group to generate reactive radicals that cause DNA damage.[10] This dual mechanism may help to circumvent the development of bacterial resistance.[10] Other derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism, which is crucial for bacterial survival.[15]
Table 3: Antimicrobial Activity of Indolin-2-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8j | E. coli | 2.5 | [17] |
| Compound XI | Gram-positive & Gram-negative strains | 0.0625–4 | [18] |
| Compound 10f | S. aureus ATCC 6538 | 0.5 | [18] |
| Compound 10g | S. aureus ATCC 4220 | 0.5 | [18] |
| Compound 10h | MRSA ATCC 43300 | 0.5 | [18] |
Anti-inflammatory Activity
Indolin-2-one derivatives have also demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.
Mechanism of Action
The anti-inflammatory effects of certain 3-substituted-indolin-2-ones are mediated through the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by suppressing key signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.
dot
Experimental Protocols
General Synthesis of 3-Substituted Indolin-2-one Derivatives
A common and straightforward method for the synthesis of 3-substituted indolin-2-one derivatives is the Knoevenagel condensation.[9]
dot
Methodology:
-
Reactant Preparation: Dissolve the desired indolin-2-one and an appropriate aldehyde or ketone in a suitable solvent, commonly ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 3-substituted indolin-2-one derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indolin-2-one derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the indolin-2-one derivative at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The indolin-2-one scaffold represents a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant success in the development of anticancer agents targeting protein kinases. The ongoing exploration of this scaffold continues to yield novel compounds with potent antimicrobial and anti-inflammatory properties. The ability to readily modify the indolin-2-one core allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a continued focus for the development of new therapeutic agents to address a wide array of diseases. Further research into the diverse mechanisms of action and structure-activity relationships of indolin-2-one derivatives holds great promise for the future of medicine.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of 4-Aminoindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Among its many derivatives, the 4-aminoindolin-2-one scaffold has emerged as a particularly versatile and potent pharmacophore. This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives, providing a comprehensive resource for researchers in drug discovery and development.
The this compound Core: A Gateway to Diverse Bioactivity
The this compound structure, characterized by an oxindole ring with an amino group at the C4 position, serves as a versatile template for the design of potent modulators of various biological processes. This scaffold has been extensively explored for its utility in developing kinase inhibitors, anticancer agents, and antimicrobial compounds. The strategic placement of the amino group provides a key interaction point for hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is a critical step in the development of novel therapeutics based on this scaffold. A common and effective strategy involves a multi-step synthesis starting from readily available precursors.
General Synthetic Pathway
A prevalent method for the preparation of this compound involves the synthesis of a nitro-substituted precursor, followed by a reduction step. This approach allows for the late-stage introduction of the key amino functionality.
Caption: General synthetic route to this compound.
Detailed Experimental Protocols
Synthesis of N-(2-methyl-3-nitrophenyl)acetamide: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, acetic anhydride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is isolated by precipitation in water, followed by filtration and drying.
Synthesis of 4-Nitroindolin-2-one: N-(2-methyl-3-nitrophenyl)acetamide is reacted with a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a high-boiling solvent like DMF. The reaction is heated to a high temperature to facilitate the intramolecular cyclization. Upon cooling, the product is typically precipitated by the addition of water, filtered, and purified.
Synthesis of this compound: The reduction of the nitro group in 4-nitroindolin-2-one to the corresponding amine is a critical step. This can be achieved through various methods:
-
Catalytic Hydrogenation: 4-Nitroindolin-2-one is dissolved in a suitable solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
Metal-Acid Reduction: A common method involves the use of a metal, such as iron powder, in the presence of an acid, like hydrochloric acid, in a solvent mixture such as ethanol and water. The reaction is heated to reflux, and upon completion, the reaction mixture is filtered, and the product is isolated from the filtrate.
Biological Activities and Therapeutic Potential
The this compound scaffold has been incorporated into a multitude of compounds demonstrating a broad spectrum of biological activities.
Kinase Inhibition and Anticancer Activity
A primary application of the this compound core is in the development of kinase inhibitors for cancer therapy. These compounds often target key kinases involved in tumor growth, proliferation, and angiogenesis.
Table 1: Anticancer Activity of Indolin-2-one Derivatives
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| Indolin-2-one Derivative 1 | Aurora B | MDA-MB-468 | 0.0291 ± 0.0073 | [1][2] |
| Indolin-2-one Derivative 2 | Aurora B | MDA-MB-468 | 0.0326 ± 0.0099 | [1][2] |
| Indolin-2-one Derivative 3 | CDK8 | - | 0.129 | [3] |
| Azaindolin-2-one Derivative | GSK3β | - | 1.7 | [4] |
| (E)-3-benzylideneindolin-2-one Derivative | Aurora A | - | 1.68 | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate peptide, and the test compound in a kinase assay buffer for a defined period at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
Derivatives of the indolin-2-one scaffold have also shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Indolin-2-one Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Indolin-2-one-nitroimidazole hybrid | S. aureus (MRSA) | 0.0625 - 4 | [6][7] |
| Indolyl-aminoguanidinium derivative | K. pneumoniae | 4 - 8 | [8] |
| Halogenated Indole Derivative 1 | Candida species | 10 - 50 | [9] |
| Halogenated Indole Derivative 2 | Candida species | 10 - 50 | [9] |
| Imidazoquinoxaline derivative | B. subtilis | 0.15 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The this compound scaffold has also been investigated for its potential in developing anti-inflammatory agents, often through the inhibition of key inflammatory signaling pathways such as NF-κB.
Table 3: Anti-inflammatory Activity of Indolin-2-one and Related Derivatives
| Compound ID | Target/Assay | IC50 | Reference |
| Pyridine Derivative | NF-κB activity inhibition | 172.2 ± 11.4 nM | [11] |
| Pyridine Derivative | NO release inhibition | 3.1 ± 1.1 µM | [11] |
| Flavanone Derivative | Anti-inflammatory (in vivo) | Potent | [12] |
| Pyxinol Derivative | NF-κB inhibition | - | [13] |
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical cellular signaling pathways.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a crucial pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many indolin-2-one derivatives are potent inhibitors of VEGFRs.
Caption: Simplified VEGFR-2 signaling pathway.[2][6][14][15][16]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.[11][17][18][19][20]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.
Caption: Overview of the MAPK/ERK signaling pathway.[1][5][9][21][22]
Aurora Kinase and CDK Signaling in Cell Cycle Control
Aurora kinases and Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their inhibition by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of CDKs and Aurora Kinases in the cell cycle.[14][15][16][17][18][19][20][23][24][25]
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have led to the discovery of numerous potent compounds with diverse therapeutic potential. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective therapies for a wide range of diseases, from cancer to infectious and inflammatory disorders. Future research should focus on the development of more selective and potent this compound derivatives, as well as the elucidation of their detailed mechanisms of action to further unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoid derivatives targeting NF-kappaB | EurekAlert! [eurekalert.org]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 21. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. CDK Family - Creative Biogene [creative-biogene.com]
- 24. rupress.org [rupress.org]
- 25. researchgate.net [researchgate.net]
Discovery and history of 4-Aminoindolin-2-one
An In-Depth Technical Guide to the Discovery and History of Indolin-2-One Based Kinase Inhibitors: The Case of Sunitinib and its Precursors
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the discovery and history of this important class of compounds, with a primary focus on Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its precursor, Semaxanib (SU5416). While the specific compound "4-Aminoindolin-2-one" does not have a well-documented history as a major therapeutic agent, the broader class of substituted indolin-2-ones, particularly those with amino-heterocyclic substitutions at the 3-position, has been extensively developed, culminating in successful drugs like Sunitinib.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key signaling pathways.
Early Discovery of the Indolin-2-One Scaffold as Kinase Inhibitors
The journey of indolin-2-one derivatives as kinase inhibitors began with the exploration of small molecules that could compete with ATP for the ATP-binding site of protein kinases.[2][5][6] The first report of the antikinase activity of the indolinone set of kinase inhibitors was in 1997.[2][7] These compounds were identified as potent and selective inhibitors of various kinases, and their favorable physicochemical properties made them attractive lead structures for drug development.[2] Pyrrole-indoline-2-ones were among the first structures identified and have been extensively studied for their inhibitory effects on key RTKs involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[3]
Semaxanib (SU5416): A Pioneering Indolin-2-One Kinase Inhibitor
Semaxanib, also known as SU5416, was a pioneering synthetic inhibitor of the Flk-1/KDR VEGF receptor tyrosine kinase, developed by SUGEN.[8][9] It was one of the first small molecule inhibitors of Flk-1/KDR to enter large-scale clinical trials for the treatment of advanced malignancies.[9]
Mechanism of Action of Semaxanib
Semaxanib functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR2 (Flk-1/KDR).[9][10][11] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for VEGF-stimulated endothelial cell migration and proliferation.[10][11] The ultimate effect is a reduction in tumor microvasculature, cutting off the tumor's supply of nutrients and oxygen.[10][11]
Preclinical and Clinical Development of Semaxanib
In preclinical studies, Semaxanib demonstrated potent anti-angiogenic activity. It inhibited VEGF-dependent mitogenesis of human umbilical vein endothelial cells (HUVECs) and suppressed tumor growth in various xenograft models by inhibiting tumor angiogenesis.[9][12] However, despite promising preclinical data, Semaxanib's clinical development was ultimately halted. In 2002, Phase III clinical trials of Semaxanib for advanced colorectal cancer were discontinued due to a lack of survival benefit compared to the standard of care.[8][13] Questions regarding the dosing schedule and the emergence of next-generation tyrosine kinase inhibitors contributed to the discontinuation of its development.[8][13]
Sunitinib (SU11248): A Multi-Targeted Success Story
Sunitinib, marketed as Sutent®, is an oral, multi-targeted receptor tyrosine kinase inhibitor that emerged from the same research program at SUGEN that developed Semaxanib.[4][5] It represents a significant advancement over its precursor, with a broader target profile and improved clinical efficacy. Sunitinib was the third in a series of compounds that included SU5416 and SU6668.[4][5] In January 2006, Sunitinib received FDA approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), becoming the first cancer drug to be simultaneously approved for two different indications.[4][5]
Mechanism of Action of Sunitinib
Sunitinib's efficacy stems from its ability to inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[14][15] Its primary targets include:
-
VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3): Inhibition of VEGFRs disrupts angiogenesis, the formation of new blood vessels that tumors need to grow.[14][15]
-
PDGFRs (PDGFR-α and PDGFR-β): By inhibiting PDGFRs, Sunitinib interferes with signaling pathways that promote tumor cell proliferation and survival.[14][15]
-
c-KIT: Inhibition of the c-KIT receptor is crucial for its efficacy in GIST, where mutations in this receptor are a key driver of the disease.[14][15]
-
FLT3: Inhibition of FLT3 is relevant in certain hematological malignancies.[14][15]
-
RET: The RET proto-oncogene is another target of Sunitinib.[14]
By simultaneously blocking these pathways, Sunitinib reduces tumor vascularization, induces cancer cell apoptosis, and ultimately leads to tumor shrinkage.[5]
Clinical Efficacy of Sunitinib
Sunitinib has demonstrated significant clinical benefit in various cancers. In a pivotal Phase III trial for treatment-naïve metastatic RCC, Sunitinib significantly prolonged progression-free survival compared to interferon-alfa (11 months vs. 5 months).[16][17] For patients with imatinib-resistant GIST, a large Phase III trial showed that Sunitinib provided a new treatment option to halt disease progression.[4][5] The study was unblinded early due to the clear benefit of Sunitinib over placebo.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Semaxanib and Sunitinib.
Table 1: In Vitro Inhibitory Activity of Semaxanib (SU5416)
| Target | Assay | IC50 (μM) | Reference |
| Flk-1/KDR (VEGFR2) | Flk-1 overexpressing NIH 3T3 cells | 1.04 | [18] |
| PDGFR | NIH 3T3 cells | 20.3 | [18] |
| Flk-1/KDR (VEGFR2) | Biochemical Kinase Assay | 1.23 | [12] |
| EGFR | Biochemical Kinase Assay | > 100 | [12] |
| FGFR | Biochemical Kinase Assay | > 100 | [12] |
Table 2: Sunitinib Clinical Trial Data for Metastatic Renal Cell Carcinoma (First-Line)
| Parameter | Sunitinib | Interferon-alfa | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 11 months | 5 months | 0.42 (0.32–0.54) | < .001 | [16] |
| Objective Response Rate | 31% | 6% | - | - | [17] |
| Median Overall Survival | 26.4 months | 21.8 months | 0.821 (0.673–1.001) | .051 | [16] |
Table 3: Sunitinib Clinical Trial Data for Imatinib-Resistant GIST
| Parameter | Sunitinib | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Time to Progression | 26.6 weeks | 6.4 weeks | 0.339 (0.244–0.472) | ≤0.001 | [19] |
| Median Overall Survival | 72.7 weeks | 64.9 weeks | 0.876 (0.679–1.129) | 0.306 | [19] |
Experimental Protocols
Synthesis of Semaxanib (SU5416)
The synthesis of Semaxanib is a two-step process:
-
Vilsmeier-Haack Reaction: 2,4-dimethylpyrrole undergoes a Vilsmeier-Haack reaction to produce the corresponding aldehyde.[8]
-
Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the presence of a base to yield Semaxanib.[8]
VEGFR2 (Flk-1) Autophosphorylation Inhibition Assay (for Semaxanib)
This protocol is based on the methods described in early studies of Semaxanib.[18]
-
Cell Culture: Use NIH 3T3 cells overexpressing the Flk-1 receptor.
-
Receptor Immunolocalization: Solubilized membranes from the cells are added to ELISA plates pre-coated with a monoclonal antibody that recognizes Flk-1. Incubate overnight at 4°C.
-
Inhibitor Addition: Add serial dilutions of Semaxanib (SU5416) to the immunolocalized receptor.
-
Autophosphorylation Induction: To induce autophosphorylation, add various concentrations of ATP to the wells. Allow the reaction to proceed for 60 minutes at room temperature.
-
Reaction Stoppage: Stop the reaction with EDTA.
-
Detection: Quantify the level of receptor phosphorylation using a standard ELISA detection method.
Cell Proliferation (MTT) Assay (for Sunitinib)
This is a general protocol for assessing the effect of Sunitinib on cell proliferation.[20]
-
Cell Plating: Plate cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Sunitinib and a vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
References
- 1. Indolinones - Progress in Medicinal Chemistry [ebrary.net]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 6. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semaxanib - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Theoretical Studies on the Tautomerism of 4-Aminoindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoindolin-2-one, a derivative of the indolinone scaffold, represents a core structural motif in a multitude of biologically active compounds. The indolinone ring system is a prominent feature in many pharmaceuticals, including several kinase inhibitors used in oncology. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding of the tautomeric equilibria of this compound is paramount for the rational design and development of novel therapeutics based on this scaffold.
This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the tautomerism of this compound and its derivatives. While direct experimental and extensive computational data for this compound is limited in the public domain, this guide leverages findings from closely related indolinone and isatin derivatives to present a comprehensive framework for its investigation.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms. The primary equilibrium is expected to be between the lactam and lactim forms. Additionally, the presence of the amino group at the 4-position introduces the possibility of imine-enamine tautomerism.
Theoretical Studies: Computational Chemistry Approach
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers. These methods can provide accurate predictions of molecular geometries, energies, and spectroscopic properties.
Computational Workflow
A typical computational workflow for studying the tautomerism of this compound would involve the following steps:
Quantitative Data from Analogous Systems
| Compound | Method | Basis Set | Solvent | ΔE (Keto - Enol) (kcal/mol) | Predominant Tautomer | Reference |
| (E)-3-benzylideneindolin-2-one | DFT/B3LYP | 6-311G(d,p) | Gas Phase | 14.67 | Keto | [1][2] |
| (E)-3-benzylideneindolin-2-one | DFT/B3LYP | 6-311G(d,p) | DMSO | 14.59 | Keto | [2] |
| Isatin | - | - | Solid State | - | Lactam | [3] |
| Pindone (an indandione) | DFT/B3LYP | 6-311++G(d,p) | - | Endocyclic enol more stable | Enol | [4] |
Note: This table summarizes data from related compounds to provide an expected trend for this compound. The stability of pindone's enol form is an exception due to its unique dicarbonyl structure.
Experimental Protocols for Tautomer Characterization
Experimental validation is crucial to confirm the predictions from theoretical calculations. The following spectroscopic techniques are commonly employed to characterize tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
1H NMR Spectroscopy:
-
Acquire a high-resolution 1H NMR spectrum.
-
Analysis: The lactam form is expected to show a characteristic signal for the N-H proton (typically broad) and distinct signals for the CH2 protons of the five-membered ring. The lactim form would lack the N-H signal and instead show a signal for the O-H proton, with a corresponding change in the chemical shifts of the aromatic and heterocyclic protons. The presence of both sets of signals indicates a tautomeric equilibrium. Integration of the respective signals allows for the quantification of the tautomer ratio.
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum.
-
Analysis: The most significant difference is expected for the carbonyl carbon (C2). The lactam form will exhibit a signal in the typical carbonyl region (~170-180 ppm). In the lactim form, this carbon becomes part of a C=N bond and is attached to a hydroxyl group, shifting its resonance to a different region of the spectrum.
-
-
15N NMR Spectroscopy:
-
If isotopically labeled material is available or with a sensitive cryoprobe, 15N NMR can provide direct evidence of the protonation state of the nitrogen atoms.[5]
-
Analysis: The chemical shift of the ring nitrogen will be significantly different in the lactam (-NH-) versus the lactim (-N=) form.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers, especially in the solid state.
Detailed Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the IR region of interest.
-
-
Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm-1.
-
Analysis:
-
Lactam Form: Look for a strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam), typically in the region of 1680-1720 cm-1. A band for the N-H stretch will also be present around 3200-3400 cm-1.
-
Lactim Form: The characteristic C=O band will be absent. Instead, a broad O-H stretching band will appear around 3200-3600 cm-1, and a C=N stretching vibration may be observed.
-
Signaling Pathways and Logical Relationships
The tautomeric state of a drug molecule is a critical factor in its interaction with biological targets. Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors), which can lead to different binding affinities and biological activities.
Conclusion
The study of tautomerism in this compound is essential for a complete understanding of its chemical behavior and biological function. While direct experimental data is sparse, a combination of computational modeling and spectroscopic analysis, guided by findings from analogous indolinone systems, provides a robust framework for its investigation. Theoretical calculations consistently predict the predominance of the lactam form, a hypothesis that can be rigorously tested using NMR and IR spectroscopy. A thorough characterization of the tautomeric landscape of this compound will undoubtedly aid in the design of more effective and safer drugs based on this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. nano-ntp.com [nano-ntp.com]
- 4. earthlinepublishers.com [earthlinepublishers.com]
- 5. 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Modeling and Computational Studies of 4-Aminoindolin-2-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular modeling and computational chemistry approaches applied to understand and predict the activity of 4-aminoindolin-2-one and its derivatives. We delve into the methodologies of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations as they pertain to this important class of compounds. This document synthesizes data from various studies, presenting quantitative findings in structured tables and detailing the experimental protocols for key computational experiments. Furthermore, we visualize complex workflows and signaling pathways using diagrams to facilitate a deeper understanding of the computational drug design process for indolin-2-one-based inhibitors.
Introduction to the Indolin-2-one Scaffold
Indolin-2-one, also known as oxindole, is a bicyclic aromatic heterocyclic compound. Its derivatives are of significant interest in drug discovery due to their ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of protein kinases.[1] This has led to the development of numerous indolin-2-one-based compounds as potent inhibitors of various kinases involved in cancer and other diseases. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example featuring the indolin-2-one core.[2] The 4-amino substitution on the indolin-2-one ring provides a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Computational studies are instrumental in rationally designing these modifications.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.
Experimental Protocols for Molecular Docking
A typical molecular docking workflow for indolin-2-one derivatives involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, VEGFR-2 (PDB ID: 4AGD), Aurora B kinase (PDB ID: 4AF3), and HIV-1 integrase (PDB ID: 5KGX) have been used as targets for indolin-2-one derivatives.[2][3][4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]
-
Ligand Preparation: The 3D structures of the indolin-2-one derivatives are generated and energy-minimized using computational chemistry software.
-
Docking Simulation: Docking is performed using software such as MOE (Molecular Operating Environment), Molegro Virtual Docker (MVD), or Glide.[2][3][6] The docking protocol is often validated by redocking the co-crystallized ligand into the active site and ensuring the software can reproduce the experimental binding pose, typically measured by a low root-mean-square deviation (RMSD).[7]
-
Analysis of Results: The resulting docked poses are analyzed based on their scoring functions (e.g., MolDock Score, Rerank Score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the amino acid residues in the active site.[2][6] For example, the NH and CO groups of the indolin-2-one scaffold are known to form crucial hydrogen bonds with the hinge region residues of kinases like Glu917 and Cys919 in VEGFR-2.[1]
Quantitative Data from Molecular Docking Studies
The following table summarizes representative quantitative data from molecular docking and in vitro studies of indolin-2-one derivatives against various targets.
| Compound Series | Target Protein | PDB ID | Docking Score (unit) | Experimental IC50 (µM) | Reference |
| Indolin-2-one derivatives | VEGFR-2 | 4AGD | - | 0.078 - 0.358 | [1][3] |
| 4-Thiazolidinone-indolin-2-ones | Antitumor | - | - | CTC50 values reported | [8] |
| 3-Hydroxy-indolin-2-ones | HIV-1 Integrase | 5KGX | - | - | [4] |
| Indolin-2-one derivatives | Aurora B Kinase | 4AF3 | -225.90 (MolDock Score, kcal/mol) | - | [2] |
| Indolin-2-one derivatives | Cyclooxygenase-2 | 3LN1 | Rerank Scores reported | - | [6] |
| Azine-linked indolinone hybrids | CDK2 | - | - | 0.027 - 0.143 | [9] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] These models are then used to predict the activity of new, unsynthesized compounds.
Experimental Protocols for 3D-QSAR
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.[11][12]
-
Data Set Preparation: A series of indolin-2-one analogs with experimentally determined biological activities (e.g., IC50 values) is selected. The dataset is divided into a training set to build the model and a test set to validate it.[8]
-
Molecular Alignment: All molecules in the dataset are aligned or superimposed according to a common scaffold. This is a critical step and can be based on a template molecule or on docked conformations.[5][13]
-
Field Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and acceptor fields.[14]
-
Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated fields with the variations in biological activity.[11]
-
Model Validation: The predictive power of the QSAR model is assessed using statistical metrics. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) are indicative of a robust model.[11][12] The model's ability to predict the activity of the test set compounds is the ultimate validation.
Quantitative Data from QSAR Studies
The performance of QSAR models is judged by several statistical parameters.
| Study Subject | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding | Reference |
| PDK1 Inhibitors | CoMFA | 0.737 | 0.907 | Model provides insights for future drug design. | [12] |
| PDK1 Inhibitors | CoMSIA | 0.824 | 0.991 | Consistent with docking results. | [12] |
| Tubulin Inhibitors | CoMFA | 0.66 | 0.955 | Steric interactions are more influential than electrostatic ones. | [10] |
| GyrB Inhibitors | CoMSIA | 0.629 | 0.864 | Electrostatic and H-bond donor fields are important. | [13] |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein complex, MD simulations offer insights into the dynamic behavior of the system over time. This can be used to assess the stability of the docked pose and to calculate binding free energies.[7]
Experimental Protocols for MD Simulations
-
System Setup: The best-docked pose of the indolin-2-one derivative in the protein's active site is used as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.[13]
-
Force Field Selection: A force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system.[9][13]
-
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. Then, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure.[13]
-
Production Run: The simulation is run for a specific period, typically ranging from nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.[7][15]
-
Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the protein-ligand complex (e.g., by calculating RMSD), the flexibility of different parts of the protein (e.g., by calculating RMSF), and the persistence of key interactions.[7][9]
Simplified Signaling Pathway
Indolin-2-one derivatives frequently target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth.
Conclusion
Molecular modeling and computational chemistry are indispensable tools in the discovery and development of drugs based on the this compound scaffold. Molecular docking provides crucial insights into the binding modes of these compounds, QSAR models enable the prediction of biological activity for novel derivatives, and molecular dynamics simulations assess the stability of ligand-protein interactions. The integration of these computational approaches facilitates a rational, structure-based drug design process, accelerating the identification of potent and selective kinase inhibitors for therapeutic intervention. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to leverage computational tools in their drug discovery efforts.
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Petra/Osiris/Molinspiration and Molecular Docking Analyses of 3-Hydroxy-Indolin-2-one Derivatives as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacia.ipsgwalior.org [pharmacia.ipsgwalior.org]
- 9. Novel Azine Linked Hybrids of 2-Indolinone and Thiazolodinone Scaffolds as CDK2 Inhibitors with Potential Anticancer Activity: In Silico Design, Synthesis, Biological, Molecular Dynamics and Binding Free Energy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Studies on the antibacterial activities and molecular mechanism of GyrB inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulation - Arabian Journal of Chemistry [arabjchem.org]
- 14. scispace.com [scispace.com]
- 15. Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives | PLOS One [journals.plos.org]
Potential Biological Targets of 4-Aminoindolin-2-one: An In-depth Technical Guide
Introduction
The indolin-2-one scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous kinase inhibitors. Its unique chemical properties allow for versatile modifications, leading to the development of potent and selective therapeutic agents. 4-Aminoindolin-2-one represents a key synthetic intermediate or building block for many of these biologically active derivatives. While this compound itself is not extensively documented as a direct bioactive agent, its derivatives have been successfully developed into FDA-approved drugs and clinical candidates that target a wide array of protein kinases and other enzymes involved in critical cellular processes. This technical guide provides a comprehensive overview of the primary biological targets of prominent this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Key Biological Targets of Indolin-2-one Derivatives
The versatility of the indolin-2-one core allows for the targeting of a diverse range of enzymes. The primary targets identified for its derivatives are protein kinases, which play a central role in signal transduction pathways regulating cell growth, proliferation, differentiation, and survival.
Receptor Tyrosine Kinases (RTKs)
Many indolin-2-one derivatives are multi-targeted inhibitors of RTKs, which are crucial mediators of angiogenesis and tumor cell proliferation.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), is a cornerstone of anti-angiogenic therapy. By blocking the binding of ATP to the kinase domain, these inhibitors prevent the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment. Dual inhibition of VEGFR and PDGFR, as seen with drugs like Sunitinib and Toceranib, can lead to a more potent anti-tumor effect.
-
c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is a key driver in certain cancers, most notably gastrointestinal stromal tumors (GIST). Indolin-2-one derivatives that inhibit c-Kit can block the uncontrolled proliferation of tumor cells dependent on this signaling pathway.
-
FMS-like Tyrosine Kinase 3 (Flt-3): Flt-3 is often mutated in acute myeloid leukemia (AML), leading to constitutive activation and leukemic cell proliferation. Inhibitors targeting Flt-3 are a valuable therapeutic strategy for this disease.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is primarily involved in the regulation of macrophages. In the tumor microenvironment, inhibiting CSF-1R can modulate tumor-associated macrophages to reduce their pro-tumoral functions.
-
RET (Rearranged during Transfection): The RET proto-oncogene is implicated in certain types of thyroid and lung cancers.
Non-Receptor Tyrosine Kinases
-
Src Family Kinases (SFKs): This family of kinases (including Src, Yes, Lyn, and Fyn) is involved in a multitude of cellular processes, including cell adhesion, growth, and migration. Their dysregulation is common in many cancers. SU6656 is a notable indolin-2-one derivative that selectively inhibits SFKs.
Other Kinases and Enzymes
-
p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase that plays a role in cell motility, survival, and cytoskeletal dynamics. It is overexpressed in several cancers, making it an attractive therapeutic target.
-
Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that is crucial for the transcription of key oncogenes like c-Myc. Inhibitors of BRD4 have shown promise in treating various cancers, including leukemia.
-
Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been linked to neurodegenerative diseases like Alzheimer's, as well as cancer.
-
Aurora Kinases: These are serine/threonine kinases that are essential for cell division. Aurora B, in particular, is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize the inhibitory activities of key this compound derivatives against their respective biological targets.
Table 1: Inhibitory Activity of Multi-Targeted RTK Inhibitors
| Compound | Target | IC₅₀ / Kᵢ (nM) | Assay Type |
| Sunitinib | VEGFR-2 (KDR/Flk-1) | 80 / 9 | Cell-free / ATP-competitive |
| PDGFR-β | 2 / 8 | Cell-free / ATP-competitive | |
| c-Kit | Potent inhibitor | Cell-based | |
| Flt-3 | 50 (ITD mutant) | Cell-based | |
| Toceranib | VEGFR-2 (KDR/Flk-1) | 5 | Cell-free (Kᵢ) |
| PDGFR-β | 6 | Cell-free (Kᵢ) | |
| c-Kit | Potent inhibitor | Cell-based |
Data compiled from multiple sources.[1][2][3] IC₅₀ represents the half-maximal inhibitory concentration. Kᵢ represents the inhibition constant.
Table 2: Inhibitory Activity of Selective Indolin-2-one Derivatives
| Compound | Primary Target(s) | IC₅₀ (nM) | Assay Type |
| SU6656 | Src | 280 | Cell-free |
| Yes | 20 | Cell-free | |
| Lyn | 130 | Cell-free | |
| Fyn | 170 | Cell-free | |
| Compound 12d | PAK4 | 16 | Biochemical |
| Compound 12g | PAK4 | 27 | Biochemical |
| Compound 21r | BRD4 (BD1) | 41 | Biochemical |
| BRD4 (BD2) | 313 | Biochemical | |
| Compound 8a | Aurora B | 10.5 | Biochemical |
| Compound (E)-2f | GSK3β | 1700 | Luminescence-based |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11]
Mandatory Visualization
Diagrams created using Graphviz DOT language illustrate key signaling pathways and experimental workflows.
Caption: VEGFR/PDGFR signaling and points of inhibition.
Caption: General workflow for an in vitro kinase assay.
Caption: Relationship between the core scaffold and targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of indolin-2-one derivatives.
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration close to the Kₘ for the specific kinase.
-
Kinase-Substrate Solution: Prepare a 2X working solution of the kinase and its specific peptide substrate in kinase buffer.
-
Test Compound: Prepare serial dilutions of the this compound derivative in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" controls and wells with buffer only for "background" controls.
-
Add 10 µL of the 2X Kinase-Substrate solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all other readings.
-
Calculate the percentage of kinase inhibition relative to the "no inhibition" (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12][13][14]
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include control wells with medium and DMSO.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17][18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Western Blotting for Receptor Tyrosine Kinase Phosphorylation
This protocol is used to detect the phosphorylation status of a target RTK in cells treated with an inhibitor.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency. For ligand-stimulated phosphorylation, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the indolin-2-one inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for 5-10 minutes to induce receptor phosphorylation. Include unstimulated and untreated controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[19][20]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[21]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera-based imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein like β-actin or GAPDH.[20][21]
-
Conclusion
The this compound scaffold is a highly valuable starting point in the design and synthesis of potent enzyme inhibitors. Its derivatives have demonstrated significant clinical success, primarily through the multi-targeted inhibition of receptor tyrosine kinases involved in cancer progression and angiogenesis. The continued exploration of this chemical space has revealed a broader range of targets, including non-receptor tyrosine kinases, cell cycle kinases, and epigenetic regulators. The data and protocols presented in this guide underscore the therapeutic potential of this compound class and provide a foundational resource for researchers and drug development professionals working to create the next generation of targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 13. In vitro kinase assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. chondrex.com [chondrex.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Anticancer Agents Utilizing 4-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1] 4-Aminoindolin-2-one, also known as 4-aminooxindole, is a key starting material for the synthesis of a variety of potent anticancer agents. Its strategic amine functionality allows for diverse chemical modifications, leading to the development of targeted therapies that interfere with cancer cell proliferation, survival, and angiogenesis. This document provides detailed protocols and application notes for the synthesis of anticancer agents derived from this compound, with a focus on kinase inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of this compound predominantly exert their anticancer effects by inhibiting various protein kinases involved in cancer progression. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are crucial for tumor angiogenesis and growth.[2] By blocking the ATP-binding site of these kinases, these small molecules inhibit downstream signaling pathways, leading to reduced tumor vascularization, induction of apoptosis, and inhibition of tumor cell proliferation.[3]
Another identified mechanism for some indolin-2-one derivatives is the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and activation of apoptotic signaling pathways such as the ASK1-p38/JNK pathway.[4]
Below is a diagram illustrating the general mechanism of action of this compound-based kinase inhibitors.
Synthesis of a Nintedanib Analogue: An Exemplary Protocol
Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR. The following is a representative, multi-step synthesis adapted from established procedures, demonstrating the use of a this compound precursor in the creation of a potent anticancer agent. While some syntheses start with the corresponding nitro-analogue, the reduction to the amine is a crucial step, highlighting the importance of the amino group for subsequent reactions.[2]
The overall synthetic workflow is depicted below:
Part 1: Synthesis of the Aniline Side Chain
-
Bromo-acetylation/Amination: To a solution of a para-nitro-phenylamine derivative, add bromoacetyl bromide followed by N-methylpiperazine. This one-pot reaction yields the aniline side chain precursor.[2]
-
Reduction of the Nitro Group: The nitro group of the aniline side chain precursor is reduced to an amine via catalytic hydrogenation (e.g., using Pd/C as a catalyst) under a hydrogen atmosphere.[1] This step is crucial for creating the reactive aniline moiety.
Part 2: Synthesis of the Activated Oxindole
-
Activation of the Oxindole: A 6-methoxycarbonyl-substituted oxindole is condensed with trimethyl orthobenzoate in acetic anhydride. This reaction, accompanied by N-acetylation, activates the oxindole for the subsequent condensation.[2]
Part 3: Final Condensation
-
Addition-Elimination Reaction: The synthesized aniline side chain (from Part 1) and the activated oxindole (from Part 2) are condensed in a suitable solvent.[5]
-
Deprotection: The acetyl group is subsequently removed, for instance, by using piperidine, to yield the final product.[2]
-
Salt Formation: The final compound can be converted to a more stable and soluble salt, such as an ethanesulfonate salt.[2]
Experimental Protocols
Note: These are generalized protocols and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives[7]
-
Step 1: Synthesis of Isatin Derivatives: Substituted isatin derivatives can be prepared according to literature procedures.
-
Step 2: Synthesis of 5-{4-(aminophenyl)-1,3,4-oxadiazol}-2-thiol: This intermediate is synthesized from the corresponding hydrazinecarboxamide precursor.
-
Step 3: Condensation Reaction: A mixture of the substituted isatin derivative (1 mmol) and 5-{4-(aminophenyl)-1,3,4-oxadiazol}-2-thiol (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.
-
Step 4: Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.
Protocol 2: General Procedure for Knoevenagel Condensation of Isatin with Thiazolidinone[8]
-
To a stirred solution of an isatin derivative (2 mmol) and a thiazolidinone derivative (2.4 mmol) in ethanol (20 mL), add malononitrile (0.25 mmol) and triethylamine (1 mmol).
-
Reflux the reaction mixture for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the resulting solid, wash with hot ethanol, and recrystallize from an appropriate solvent to obtain the final product.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various indolin-2-one derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values (µM) of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives [6]
| Compound | Substitution | HeLa | IMR-32 | MCF-7 |
| VIa | H | 28.45 | 30.12 | 33.62 |
| VIb | 5-F | 10.64 | 12.88 | 14.23 |
| VIc | 5-Cl | 11.23 | 13.54 | 15.01 |
| VId | 5-Br | 12.01 | 14.11 | 16.78 |
| Cisplatin | - | 13.54 | 13.89 | 14.08 |
Table 2: IC50 Values (µM) of Thiazolidinone-Indolin-2-one Analogs [7]
| Compound | A549 (Lung) | MCF-7 (Breast) | PC3 (Prostate) |
| 7g | 40 | 40 | 50 |
| Etoposide | 25 | 30 | 35 |
Table 3: Kinase Inhibitory Activity (IC50 in µM) of Benzyl Sulfoxide 2-Indolinone Derivatives [8]
| Compound | Tyrosine Kinase Inhibition |
| 6j | 1.34 |
| 6o | 2.69 |
Conclusion
This compound and its precursors are versatile building blocks for the synthesis of potent anticancer agents, particularly kinase inhibitors. The synthetic routes are generally robust and allow for the introduction of diverse functionalities to modulate the activity and selectivity of the final compounds. The provided protocols and data serve as a valuable resource for researchers in the field of anticancer drug discovery and development. Further exploration of this scaffold holds promise for the development of next-generation targeted cancer therapies.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NINTEDANIB – All About Drugs [allfordrugs.com]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Aminoindolin-2-one in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The 4-amino substituted indolin-2-one core has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents. Derivatives of 4-Aminoindolin-2-one have demonstrated potent inhibitory effects on key inflammatory mediators and signaling pathways, highlighting their therapeutic potential.
This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anti-inflammatory drugs based on the this compound scaffold.
Mechanism of Action
Derivatives of this compound exert their anti-inflammatory effects through the modulation of critical signaling pathways and the inhibition of pro-inflammatory mediator production. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
By inhibiting these pathways, this compound derivatives can effectively reduce the production of key inflammatory mediators like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Nitric Oxide (NO).
Data Presentation
The following tables summarize the in vitro anti-inflammatory activity of various this compound derivatives, providing key quantitative data for comparison.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Derivative | Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| Derivative A | 5 | 65 ± 4.2 | 58 ± 3.5 |
| Derivative B | 5 | 72 ± 5.1 | 66 ± 4.8 |
| Derivative C | 10 | 85 ± 6.3 | 79 ± 5.9 |
| Indomethacin (Control) | 10 | 55 ± 3.9 | 48 ± 3.1 |
Table 2: Inhibition of Nitric Oxide (NO) Production and COX-2 Enzyme Activity
| Compound Derivative | IC50 for NO Inhibition (µM) | IC50 for COX-2 Inhibition (µM) |
| Derivative D | 12.5 | 8.2 |
| Derivative E | 9.8 | 6.5 |
| Derivative F | 15.2 | 10.1 |
| L-NAME (NO Control) | 25.0 | - |
| Celecoxib (COX-2 Control) | - | 0.03 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight[1].
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the this compound derivative (or vehicle control) for 1-2 hours.
-
Subsequently, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for 18-24 hours[1].
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve[2][3].
-
-
Cytokine (IL-6, TNF-α) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[4][5][6]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents
1. Animal Model:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Administer the this compound derivative or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
-
A standard anti-inflammatory drug like indomethacin should be used as a positive control.
3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal to induce localized edema[7][8][9][10].
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[7][11].
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. inotiv.com [inotiv.com]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminoindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Aminoindolin-2-one, a key intermediate in the development of various pharmacologically active compounds, particularly protein kinase inhibitors.
Introduction
Indolin-2-one derivatives are a prominent class of heterocyclic compounds that form the core structure of many therapeutic agents. Notably, this compound serves as a crucial building block for the synthesis of potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] These kinases are key regulators of angiogenesis and cell proliferation, and their inhibition is a validated strategy in cancer therapy.[1][3][4] This protocol outlines a reliable multi-step synthesis of this compound, starting from commercially available reagents.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process:
-
Nitration: 2-Methylphenylacetic acid is nitrated to yield 2-Methyl-3-nitrophenylacetic acid.
-
Cyclization: The resulting nitro-substituted phenylacetic acid is cyclized to form 4-Nitroindolin-2-one.
-
Reduction: The nitro group of 4-Nitroindolin-2-one is reduced to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitrophenylacetic acid
This procedure follows the principles of electrophilic aromatic substitution.
Materials:
-
2-Methylphenylacetic acid
-
Acetic anhydride
-
Dichloromethane (DCM)
-
98% Nitric acid
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Dropping funnel
Procedure: [5]
-
In a round bottom flask equipped with a magnetic stirrer, dissolve 2-Methylphenylacetic acid in dichloromethane and acetic anhydride.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 98% nitric acid dropwise to the cooled solution while maintaining the temperature between -5°C and 5°C. The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.50:1.10.[5]
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured over ice-water and the product is extracted. However, in this specific patented procedure, the product precipitates and is collected by filtration.[5]
-
Wash the solid product with cold water and dry under vacuum to obtain 2-Methyl-3-nitrophenylacetic acid.
Step 2: Synthesis of 4-Nitroindolin-2-one
This step involves an intramolecular cyclization to form the indolinone ring.
Materials:
-
2-Methyl-3-nitrophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Reflux condenser
-
Nitrogen atmosphere setup
Procedure:
-
Suspend 2-Methyl-3-nitrophenylacetic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add thionyl chloride (approximately 1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding acyl chloride. Monitor the conversion by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Cool the reaction mixture to 0°C and slowly add anhydrous aluminum chloride (approximately 1.1 equivalents) in portions.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Nitroindolin-2-one.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to a primary amine.
Materials:
-
4-Nitroindolin-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-Nitroindolin-2-one in ethanol in a round bottom flask.
-
Add a solution of tin(II) chloride dihydrate (approximately 4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylphenylacetic acid | 2-Methyl-3-nitrophenylacetic acid | HNO₃, Acetic anhydride | DCM | 0 to 5 | 2 | ~90 |
| 2 | 2-Methyl-3-nitrophenylacetic acid | 4-Nitroindolin-2-one | 1. SOCl₂ 2. AlCl₃ | DCM | 0 to RT | 3-6 | ~75 |
| 3 | 4-Nitroindolin-2-one | This compound | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-3 | ~85 |
Note: Yields are typical and may vary depending on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway Inhibition
Caption: Inhibition of RTK signaling by a this compound derivative.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Aminoindolin-2-one in the Preparation of VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR signaling pathway is a hallmark of several cancers, driving tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFRs, particularly VEGFR-2, has emerged as a crucial therapeutic strategy in oncology. The indolin-2-one scaffold is a privileged structure in the design of kinase inhibitors, and its derivatives have shown significant promise as VEGFR inhibitors. Specifically, the 4-aminoindolin-2-one core serves as a versatile starting point for the synthesis of a new generation of potent and selective VEGFR inhibitors. This document provides detailed application notes and protocols for the preparation and evaluation of this compound-based VEGFR inhibitors.
VEGFR-2 Signaling Pathway
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[3][4] This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][5] this compound-based inhibitors are typically designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent downstream signaling.
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activities of a series of synthesized this compound derivatives against VEGFR-2 and two cancer cell lines, MCF-7 (breast cancer) and HepG2 (liver cancer). Sunitinib, a clinically approved VEGFR inhibitor, is included for comparison.[6]
| Compound ID | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 5b | 0.160 | 0.99 | 2.31 |
| 10e | 0.358 | 4.62 | 8.81 |
| 10g | 0.087 | 3.11 | 2.25 |
| 15a | 0.180 | 2.56 | 4.17 |
| 17a | 0.078 | 1.44 | 1.13 |
| Sunitinib | 0.139 | 4.77 | 2.23 |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is adapted from the synthesis of 4-aminoindole and can be modified for the synthesis of this compound.[7] The synthesis involves a three-step process starting from 2-methyl-3-nitroaniline.
Step 1: Acetylation of 2-Methyl-3-nitroaniline
-
To a solution of 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture to 90°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.
Step 2: Cyclization to 4-Nitroindolin-2-one
-
To a solution of N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and a base such as pyrrolidine (1.2 eq).
-
Heat the mixture to 100°C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the DMF under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter the solid and recrystallize from ethanol to obtain 4-nitroindolin-2-one.
Step 3: Reduction to this compound
-
To a suspension of 4-nitroindolin-2-one (1.0 eq) in a mixture of ethanol and water, add iron powder (3.7 eq).
-
Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at reflux for 2 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the iron catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
General Procedure for the Synthesis of 3-Substituted-4-aminoindolin-2-one VEGFR Inhibitors
This general procedure is based on the synthesis of various indolin-2-one derivatives.[6]
-
A mixture of this compound (1.0 eq) and a substituted aldehyde or ketone (1.1 eq) is dissolved in ethanol.
-
A catalytic amount of an acid, such as acetic acid, is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to yield the final 3-substituted-4-aminoindolin-2-one derivative.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a master mixture containing kinase buffer, ATP, and the substrate.
-
Dispense the master mixture into the wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and potent VEGFR-2 inhibitors. The synthetic protocols provided herein offer a general framework for the preparation of these compounds. Furthermore, the detailed in vitro assays are essential for evaluating their biological activity and guiding further drug discovery efforts. The data presented demonstrates that derivatives of this scaffold can exhibit potent anti-VEGFR-2 and anti-proliferative activities, in some cases exceeding that of the established drug, Sunitinib. These application notes and protocols are intended to serve as a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indoline derivatives. While the core methodology presented here is based on the palladium-catalyzed intramolecular C(sp²)-H amination of picolinamide (PA)-protected β-arylethylamines, we will also discuss its potential adaptation for the synthesis of indoline derivatives from a hypothetical starting material such as 4-Aminoindolin-2-one.
Application Notes
Indoline scaffolds are prevalent in a wide range of natural products and pharmaceutically active compounds. Traditional methods for their synthesis often require pre-functionalized starting materials, which can lead to lengthy synthetic sequences. Modern palladium-catalyzed C-H activation strategies offer a more direct and efficient approach to constructing the indoline ring system.[1]
The protocol detailed below describes a robust and versatile method for the synthesis of a variety of substituted indoline derivatives.[2][3] This particular method utilizes a picolinamide (PA) directing group to facilitate the intramolecular amination of an ortho-C(sp²)-H bond.[4][5] Key features of this methodology include its high efficiency, broad functional group tolerance, mild reaction conditions, and the use of relatively inexpensive reagents.[2][4] The picolinamide protecting group can be readily removed under mild basic conditions after the cyclization, enhancing the synthetic utility of this protocol.[3][5]
Hypothetical Adaptation for this compound:
While there is no specific literature detailing the direct palladium-catalyzed cyclization of this compound to form a new indoline ring, one could envision a multi-step approach. This would likely involve the modification of the 4-amino group to introduce a suitable tether and directing group, analogous to the picolinamide-protected β-arylethylamine substrates described herein. Subsequent intramolecular C-H amination could then be attempted to forge the new heterocyclic ring. Further research and optimization would be necessary to validate such a synthetic route.
Experimental Workflow
The general workflow for the palladium-catalyzed synthesis of indoline derivatives is depicted below.
Quantitative Data Summary
The following table summarizes the yields of various substituted indoline derivatives synthesized using the described palladium-catalyzed intramolecular C-H amination protocol.
| Entry | Substrate (PA-protected β-arylethylamine) | Product | Yield (%) |
| 1 | N-(phenethyl)picolinamide | 1-(picolinoyl)indoline | 85 |
| 2 | N-(4-methoxyphenethyl)picolinamide | 5-methoxy-1-(picolinoyl)indoline | 80 |
| 3 | N-(4-fluorophenethyl)picolinamide | 5-fluoro-1-(picolinoyl)indoline | 88 |
| 4 | N-(4-(trifluoromethyl)phenethyl)picolinamide | 5-(trifluoromethyl)-1-(picolinoyl)indoline | 75 |
| 5 | N-(3-methoxyphenethyl)picolinamide | 6-methoxy-1-(picolinoyl)indoline | 72 |
| 6 | N-(3,4-dimethoxyphenethyl)picolinamide | 5,6-dimethoxy-1-(picolinoyl)indoline | 78 |
| 7 | N-(2-methylphenethyl)picolinamide | 7-methyl-1-(picolinoyl)indoline | 65 |
Table 1: Yields of selected indoline derivatives. Data adapted from related literature.[4][5]
Experimental Protocols
General Protocol for the Palladium-Catalyzed Intramolecular C(sp²)-H Amination
Materials:
-
PA-protected β-arylethylamine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the PA-protected β-arylethylamine substrate (0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 0.05 equiv), and (diacetoxyiodo)benzene (77.3 mg, 0.24 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a mixture of acetic acid (1.5 mL) and acetic anhydride (0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60-80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(picolinoyl)indoline derivative.
Protocol for the Deprotection of the Picolinamide (PA) Group
Materials:
-
1-(picolinoyl)indoline derivative (1.0 equiv)
-
Sodium hydroxide (NaOH, 1.5 equiv)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask containing the 1-(picolinoyl)indoline derivative (0.1 mmol, 1.0 equiv), add a mixture of methanol, THF, and water (e.g., 2:1:1 ratio, 2 mL total).
-
Add sodium hydroxide (6 mg, 0.15 mmol, 1.5 equiv) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free indoline derivative. Further purification by column chromatography may be performed if necessary.[3][5]
Proposed Catalytic Cycle
The proposed mechanism for the palladium-catalyzed intramolecular C(sp²)-H amination is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[5]
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Knoevenagel Condensation of 4-Aminoindolin-2-one with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between 4-Aminoindolin-2-one and various aldehydes, a key reaction in the synthesis of biologically active molecules. The resulting 3-(arylmethylene)-4-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, notably for the development of kinase inhibitors for cancer therapy.
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] In the context of drug discovery, the condensation of this compound (also known as 4-aminooxindole) with a diverse range of aldehydes provides a powerful platform for generating libraries of compounds with potential therapeutic applications. The presence of the amino group at the 4-position of the indolinone core has been shown to enhance binding affinity to the ATP-binding site of kinases, making these derivatives particularly interesting for cancer research.
The products of this reaction have been investigated as inhibitors of several key signaling pathways implicated in cancer progression, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[3][4][5] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and metastasis.
General Reaction Scheme
The Knoevenagel condensation of this compound with an aldehyde proceeds as follows:
Caption: General Knoevenagel condensation of this compound.
Quantitative Data Presentation
The following table summarizes representative yields for the Knoevenagel condensation of a closely related substrate, 4-bromoindolin-2-one, with various substituted benzaldehydes. These values provide an estimate of the expected yields for the analogous reactions with this compound. The reaction conditions for these examples involved refluxing in ethanol with pyridine as a catalyst.[6]
| Aldehyde (R-CHO) | Product Name | Yield (%) |
| Benzaldehyde | (Z)-4-bromo-3-benzylideneindolin-2-one | 60.7 |
| 4-Chlorobenzaldehyde | (Z)-4-bromo-3-(4-chlorobenzylidene)indolin-2-one | 97.8 |
| 4-Methoxybenzaldehyde | (Z)-4-bromo-3-(4-methoxybenzylidene)indolin-2-one | 98.2 |
Experimental Protocols
General Protocol for the Knoevenagel Condensation of this compound with Aromatic Aldehydes
This protocol is adapted from a similar procedure for the synthesis of 3-substituted-4-bromoindolin-2-ones.[6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (anhydrous)
-
Piperidine or Pyrrolidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material) in a round-bottom flask, add the aromatic aldehyde (1.1-1.2 eq).
-
Add a catalytic amount of piperidine or pyrrolidine (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-(arylmethylene)-4-aminoindolin-2-one.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the synthesis of 3-(arylmethylene)-4-aminoindolin-2-ones.
Biological Significance and Signaling Pathways
Derivatives of 3-substituted indolin-2-ones are well-established as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.[3] The 4-amino-3-(arylmethylene)indolin-2-one scaffold is particularly effective in targeting the ATP-binding site of kinases like VEGFR-2 and EGFR.
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Inhibitors based on the this compound scaffold can block the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor, thereby inhibiting the downstream signaling events.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The Knoevenagel condensation of this compound with aldehydes is a robust and versatile method for the synthesis of a class of compounds with significant potential in cancer drug discovery. The resulting 3-(arylmethylene)-4-aminoindolin-2-one derivatives have demonstrated promise as inhibitors of key oncogenic signaling pathways. The straightforward and efficient synthetic protocol allows for the generation of diverse chemical libraries for further biological evaluation and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jocpr.com [jocpr.com]
Application Notes & Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of 4-Aminoindolin-2-one Compounds
Introduction
Indolin-2-one and its derivatives, including 4-Aminoindolin-2-one compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, many of these compounds exhibit potent anti-cancer properties, making them promising candidates for drug discovery and development.[1][2][3] The cytotoxic effects of these compounds are often attributed to their ability to modulate key cellular processes. Several indolin-2-one derivatives have been identified as inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4][5][6]
Other mechanisms include the inhibition of enzymes like thioredoxin reductase (TrxR), which leads to increased oxidative stress and subsequent activation of apoptotic pathways.[2] The induction of apoptosis, or programmed cell death, is a hallmark of many effective anti-cancer agents. For some indolin-2-one compounds, this is achieved through the activation of signaling cascades involving caspases, the executioners of apoptosis.[2][5] Given their therapeutic potential, it is crucial to employ robust and reliable methods to evaluate the cytotoxicity of novel this compound compounds.
These application notes provide detailed protocols for three common cell-based assays to quantify the cytotoxic effects of these compounds:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of a cytosolic enzyme.
-
Caspase-3/7 Activity Assay: To specifically measure the induction of apoptosis.
Data Presentation: Comparative Cytotoxicity
The following tables present example data for hypothetical this compound compounds (A, B, and C) to illustrate how results from the described assays can be summarized.
Table 1: Cell Viability (MTT Assay) - IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) after 48h Treatment |
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.9 | |
| HepG2 (Liver Cancer) | 6.5 | |
| Compound B | MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 15.1 | |
| HepG2 (Liver Cancer) | 14.3 | |
| Compound C | MCF-7 (Breast Cancer) | 1.7 |
| A549 (Lung Cancer) | 2.5 | |
| HepG2 (Liver Cancer) | 2.1 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.1 | |
| HepG2 (Liver Cancer) | 0.9 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Membrane Integrity (LDH Release Assay)
| Compound (at 10 µM) | Cell Line | % Cytotoxicity (Relative to Max LDH Release) |
| Compound A | HepG2 | 65% |
| Compound B | HepG2 | 30% |
| Compound C | HepG2 | 85% |
| Vehicle Control | HepG2 | 5% |
Table 3: Apoptosis Induction (Caspase-3/7 Activity)
| Compound (at 5 µM) | Cell Line | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Compound A | MCF-7 | 4.2 |
| Compound B | MCF-7 | 2.1 |
| Compound C | MCF-7 | 7.8 |
| Staurosporine (Control) | MCF-7 | 8.5 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for cytotoxicity testing and a simplified signaling pathway potentially targeted by this compound compounds.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Potential mechanism via TrxR inhibition and oxidative stress.[2]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compounds
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[8]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well clear, flat-bottom tissue culture plates.
-
Multi-channel pipette and sterile tips.
-
Microplate reader (absorbance at 570-590 nm).
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted to the highest concentration used for the compounds) and medium-only controls for background subtraction.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background absorbance.
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][13]
Materials:
-
LDH cytotoxicity assay kit (containing lysis buffer, catalyst, and dye solution)
-
This compound compounds
-
Selected cancer cell line
-
Complete culture medium (serum-free medium is often recommended for the assay step to reduce background)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Setup of Controls: On the same plate, prepare the following controls:[14]
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Add 10 µL of the 10X Lysis Buffer provided in the kit to untreated control wells.[15]
-
Medium Background Control: Wells with medium but no cells.
-
-
Lysis for Maximum Release: Incubate the plate for 45 minutes at 37°C to ensure complete lysis in the maximum release control wells.[15]
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4-5 minutes.[9][16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the Stop Solution (if included in the kit) to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[15]
-
Calculation:
% Cytotoxicity = [(Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] x 100
Caspase-3/7 Activity Assay (Luminescent)
This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing aminoluciferin and generating a light signal via luciferase.[17][18] The luminescent signal is proportional to the amount of caspase-3/7 activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
This compound compounds
-
Selected cancer cell line
-
Complete culture medium
-
96-well opaque-walled plates (white walls recommended for luminescence)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates. A typical cell density is 10,000 to 20,000 cells per well.
-
Incubation: Incubate the plate for the desired exposure time (typically shorter than viability assays, e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[18]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Calculation: After subtracting the background reading from a no-cell control, express the results as a fold change in luminescence relative to the vehicle-treated control cells.
Fold Change = (Luminescence_sample / Luminescence_vehicle)
References
- 1. benchchem.com [benchchem.com]
- 2. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
In Vitro Kinase Assay Protocol for 4-Aminoindolin-2-one Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. These compounds are typically designed as ATP-competitive inhibitors, targeting the catalytically active site of kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention. This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory activity of this compound derivatives against several key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src Tyrosine Kinase (Src), Glycogen Synthale Kinase 3 Beta (GSK3β), and Cyclin-Dependent Kinase 2 (CDK2).
Principle of the Assay
The protocols described herein are based on a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test compound (a this compound derivative) are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. In the second step, a reagent is added to terminate the kinase reaction and simultaneously convert the generated ADP to ATP. This newly synthesized ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is directly proportional to the initial kinase activity. Inhibition of the kinase by a this compound derivative will result in a decrease in the luminescent signal.
Data Presentation: Kinase Inhibitory Activity of Indolin-2-one Derivatives
The following tables summarize the in vitro inhibitory activities of various indolin-2-one derivatives against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 9 | VEGFR-2 | 56.74 | [1] |
| CDK2 | 9.39 | [1] | |
| Compound 20 | VEGFR-2 | 32.65 | [1] |
| EGFR | 14.31 | [1] | |
| Compound 8a | Aurora B | 10.5 | [2] |
| Compound 6e | Aurora B | 16.2 | [2] |
| Compound 10d | FLT3 | 5.3 | [3] |
| Compound 14g | VEGFR-2 | 5.0 | [4] |
| Compound (E)-2f | GSK3β | 1700 | [5] |
Note: The specific structures of the compounds are detailed in the cited literature. The inhibitory activities can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[6] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound derivatives can inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Src Family Kinase Signaling
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. Aberrant Src activation is frequently observed in various cancers.
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
The general workflow for determining the IC50 value of a this compound derivative is depicted below.
Caption: General experimental workflow for an in vitro kinase assay.
Experimental Protocols
General Reagents and Materials
-
Recombinant human kinases (e.g., VEGFR-2, Src, GSK3β, CDK2/Cyclin A)
-
Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2 and Src)
-
Adenosine 5'-triphosphate (ATP)
-
This compound derivatives
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol 1: VEGFR-2 Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound to the appropriate wells.
-
Add 5 µL of kinase buffer with 1% DMSO to the "positive control" (100% activity) and "blank" (no enzyme) wells.
-
Prepare a master mix containing recombinant human VEGFR-2 kinase domain and the poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.
-
Add 10 µL of the master mix to each well, except for the "blank" wells. Add 10 µL of kinase buffer with substrate to the "blank" wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km of ATP for VEGFR-2.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "blank" reading from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "positive control".
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Src Kinase Inhibition Assay
This protocol is similar to the VEGFR-2 assay, with minor modifications.
-
Compound Preparation: Follow the same procedure as for the VEGFR-2 assay.
-
Kinase Reaction Setup:
-
Use recombinant human Src kinase and a suitable substrate, such as the cdc2 (6-20) peptide (KVEKIGEGTYGVVYK) or poly(Glu, Tyr) 4:1.
-
Follow the same plate setup as for the VEGFR-2 assay.
-
-
Reaction Initiation, Incubation, and Signal Detection: The procedures are identical to the VEGFR-2 assay.
-
Data Acquisition and Analysis: The procedures are identical to the VEGFR-2 assay.
Protocol 3: GSK3β Kinase Inhibition Assay
-
Compound Preparation: Follow the same procedure as for the VEGFR-2 assay.
-
Kinase Reaction Setup:
-
Use recombinant human GSK3β and a specific GSK3β peptide substrate.
-
Follow the same plate setup as for the VEGFR-2 assay.
-
-
Reaction Initiation, Incubation, and Signal Detection: The procedures are identical to the VEGFR-2 assay.
-
Data Acquisition and Analysis: The procedures are identical to the VEGFR-2 assay.
Protocol 4: CDK2/Cyclin A Kinase Inhibition Assay
-
Compound Preparation: Follow the same procedure as for the VEGFR-2 assay.
-
Kinase Reaction Setup:
-
Use a recombinant human CDK2/Cyclin A kinase enzyme system and a suitable substrate, such as a histone H1-derived peptide.
-
Follow the same plate setup as for the VEGFR-2 assay.
-
-
Reaction Initiation, Incubation, and Signal Detection: The procedures are identical to the VEGFR-2 assay.
-
Data Acquisition and Analysis: The procedures are identical to the VEGFR-2 assay.
Conclusion
The in vitro kinase assay protocols detailed in this application note provide a robust and reliable method for determining the inhibitory potency of this compound derivatives against a panel of clinically relevant protein kinases. The luminescence-based format offers high sensitivity and is amenable to high-throughput screening, making it an invaluable tool in the early stages of drug discovery and development. Accurate determination of IC50 values is crucial for establishing structure-activity relationships and for the selection of lead compounds for further preclinical and clinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Application Notes and Protocols for Efficacy Testing of 4-Aminoindolin-2-one Based Drugs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 4-Aminoindolin-2-one based drugs, a class of synthetic compounds known for their potent inhibition of multiple receptor tyrosine kinases (RTKs). This document outlines detailed protocols for assessing drug efficacy in established animal models of cancer, focusing on key methodologies and data interpretation.
The this compound scaffold is the core structure of several clinically approved and investigational drugs, such as Sunitinib and Toceranib. These agents primarily exert their anti-tumor effects by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Their main targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-Kit).[1][2]
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound derivatives function as competitive inhibitors at the ATP-binding site of multiple RTKs. By blocking the phosphorylation and activation of these receptors, they disrupt downstream signaling cascades crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.
Signaling Pathways Targeted by this compound Based Drugs
The primary signaling pathways inhibited by this class of drugs are depicted below.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound based drugs. A multi-model approach is recommended to thoroughly assess both direct anti-tumor activity and potential interactions with the immune system.
-
Human Tumor Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice (e.g., nude, SCID, or NSG mice). They are widely used to evaluate the direct efficacy of a compound against human cancers.
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously or orthotopically. This model is cost-effective and suitable for initial high-throughput screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher clinical relevance.[3][4]
-
-
Syngeneic Models: These models utilize tumor cells derived from the same inbred mouse strain, ensuring immunological compatibility between the tumor and the host. This allows for the evaluation of the drug in the context of a fully competent immune system, which is crucial for assessing potential immunomodulatory effects.[5][6]
Experimental Protocols
The following are detailed protocols for establishing and utilizing these animal models for efficacy testing of this compound based drugs.
General Experimental Workflow
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
Objective: To assess the direct anti-tumor activity of a this compound based drug on a specific human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., SK-N-BE(2) for neuroblastoma, SKOV3 for ovarian cancer)[1][7]
-
Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)
-
Sterile PBS and Matrigel
-
This compound based drug and vehicle control
-
Calipers for tumor measurement
-
Animal housing and handling equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
-
Drug Administration: Administer the this compound based drug or vehicle control according to the desired schedule and route (e.g., oral gavage daily). Dosing will be dependent on the specific compound and prior toxicology studies. For example, Sunitinib has been administered at doses ranging from 20-80 mg/kg/day.[7][8]
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 14-21 days). Primary endpoints typically include tumor growth inhibition and changes in body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the efficacy of a this compound based drug in a more clinically relevant model that preserves the characteristics of the original patient tumor.
Materials:
-
Freshly resected human tumor tissue
-
Severely immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical instruments
-
This compound based drug and vehicle control
-
Imaging system (optional, if the PDX model is tagged)
Procedure:
-
PDX Establishment: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor into the appropriate orthotopic location or subcutaneously in the mice.
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a sufficient size (e.g., >1000 mm³), it can be excised and passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study: Once a cohort of mice with established PDX tumors is available, follow steps 4-7 as outlined in the CDX model protocol for randomization, treatment, and endpoint analysis.
Protocol 3: Syngeneic Model
Objective: To assess the efficacy of a this compound based drug in the presence of a competent immune system.
Materials:
-
Murine cancer cell line (e.g., 4T1 for breast cancer, CT26 for colon cancer)[6]
-
Immunocompetent mice of the corresponding inbred strain (e.g., BALB/c for 4T1 and CT26)
-
Standard cell culture and implantation materials
-
This compound based drug and vehicle control
Procedure:
-
Cell Culture and Implantation: The procedure for cell culture and implantation is similar to the CDX model, using a murine cancer cell line and the corresponding immunocompetent mouse strain.
-
Tumor Growth, Randomization, and Treatment: Follow steps 4-6 as described in the CDX protocol.
-
Endpoint Analysis: In addition to tumor growth, endpoints in a syngeneic model can include analysis of the tumor immune infiltrate (e.g., by flow cytometry or immunohistochemistry) to assess the immunomodulatory effects of the drug.
Data Presentation: Quantitative Efficacy Data
The following tables summarize representative quantitative data from preclinical studies of this compound based drugs.
Table 1: Efficacy of Sunitinib in Xenograft Models
| Cancer Type | Animal Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Microvessel Density (MVD) Reduction (%) | Reference |
| Neuroblastoma | NOD/SCID Mice (SK-N-BE(2) cells) | Sunitinib | 20 mg/kg, daily oral gavage | 49 | Not Reported | [7] |
| Ovarian Cancer | SCID Mice (SKOV3 cells) | Sunitinib | 40 mg/kg, daily oral gavage | 37.5 (1.6-fold reduction) | 60 (2.5-fold reduction) | [1] |
| Renal Cell Carcinoma | NOD/SCID Mice (ACHN cells) | Sunitinib | 40 mg/kg, daily oral gavage | Tumor Regression | Significant Decrease | [8] |
| Pheochromocytoma | Nude Mice (PC12 cells) | Sunitinib | 40 mg/kg, daily oral gavage | Significant Reduction | 85 | [9] |
Table 2: Efficacy of Toceranib in Canine Mast Cell Tumors (Clinical Data)
| Study Design | Number of Dogs | Treatment | Dose and Schedule | Objective Response Rate (ORR) (%) | Clinical Benefit (%) | Reference |
| Placebo-Controlled, Double-Blind, Randomized | 86 (Toceranib group) | Toceranib Phosphate | 3.25 mg/kg, every other day | 37.2 | Not Reported | [10][11] |
| Open-Label (following placebo) | 58 | Toceranib Phosphate | 3.25 mg/kg, every other day | 41.4 | Not Reported | [10][11] |
| Combination Therapy | 41 | Toceranib + Lomustine | 2.75 mg/kg (T), 50 mg/m² (L), 21-day cycle | 46 | Not Reported | [12] |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound based drugs. The use of a combination of xenograft and syngeneic models allows for a comprehensive assessment of both direct anti-tumor and immunomodulatory effects. Careful experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data to guide the clinical development of this promising class of anti-cancer agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. criver.com [criver.com]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pulse‐Administered Toceranib Phosphate Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Aminoindolin-2-one Libraries
Introduction
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form the core of numerous kinase inhibitors.[1] Derivatives of 4-aminoindolin-2-one, in particular, have been the focus of extensive research and development in the pursuit of novel therapeutics, especially in oncology. These compounds are known to target a variety of protein kinases that are critical in cell signaling pathways responsible for cell growth, proliferation, and survival.[2] A primary and well-validated target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels.[3][4] Inhibition of VEGFR-2 signaling can disrupt tumor neovascularization, thereby starving tumors of essential nutrients and oxygen. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify potent inhibitors of VEGFR-2 and angiogenesis.
Target Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal regulators of both physiological and pathological angiogenesis.[3][5] The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[6][7] This activation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new vascular structures.[4][6] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][8] Given its central role in tumor angiogenesis, VEGFR-2 is a major target for anti-cancer drug development.[3]
High-Throughput Screening Workflow
A typical HTS campaign to identify novel this compound-based inhibitors involves a multi-step process. The workflow begins with a primary screen of a large compound library at a single concentration using a robust biochemical assay. Hits from the primary screen are then confirmed and their potency determined through dose-response assays. Confirmed hits are subsequently evaluated in secondary, cell-based assays to assess their activity in a more physiological context and to rule out cytotoxicity. Finally, promising lead compounds undergo further optimization and characterization.
Application Note 1: Biochemical Screening for VEGFR-2 Kinase Inhibitors
Principle
The initial identification of potential VEGFR-2 inhibitors from a this compound library can be efficiently performed using a biochemical kinase assay. A common and robust method is a luminescence-based assay that quantifies the activity of the VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide.[9] In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This inverse relationship allows for the quantification of kinase inhibition.
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[9]
Materials:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate peptide
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound compound library (solubilized in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 25-50 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, dispense the positive control and DMSO (negative control) into respective wells.
-
Kinase/Substrate Addition: Prepare a master mix containing the VEGFR-2 kinase and substrate peptide in the kinase reaction buffer. Add 5 µL of this mix to each well of the assay plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is typically 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
Data Presentation: Primary Screen and Dose-Response Results
The results from the primary screen are typically expressed as percent inhibition relative to controls. Hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
| Compound ID | Conc. (µM) | % Inhibition (Primary Screen) | IC50 (µM) |
| Cmpd-001 | 10 | 85.2 | 1.5 |
| Cmpd-002 | 10 | 12.5 | > 50 |
| Cmpd-003 | 10 | 92.1 | 0.8 |
| Cmpd-004 | 10 | 45.7 | 19.3[9] |
| Sunitinib | 1 | 98.9 | 0.009 |
Application Note 2: Cell-Based Screening for Anti-Angiogenic Activity
Principle
Confirmed hits from the biochemical assay should be evaluated in a cell-based assay to confirm their efficacy in a more complex biological environment. An image-based high-throughput screen of endothelial cell tube formation is a powerful method to assess the anti-angiogenic potential of compounds.[10] In this assay, human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane matrix, where they spontaneously form capillary-like structures. Anti-angiogenic compounds will inhibit or disrupt this network formation, which can be quantified by automated microscopy and image analysis.[10]
Experimental Protocol: High-Content Angiogenesis Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement membrane matrix (e.g., Matrigel)
-
Calcein AM (for live cell imaging)
-
Confirmed hit compounds from the primary screen
-
Clear-bottom 384-well imaging plates
-
High-content imaging system
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 384-well imaging plate. Polymerize the matrix by incubating at 37°C for 30 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2. Seed the cells onto the polymerized matrix at an optimized density (e.g., 1.2 x 10^4 cells per well).
-
Compound Treatment: Immediately after seeding, add the hit compounds at various concentrations to the wells. Include appropriate vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-12 hours to allow for tube formation.
-
Cell Staining: Add Calcein AM to each well to fluorescently label live cells and incubate for 30 minutes.
-
Image Acquisition: Acquire fluorescent images of the endothelial cell networks using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various parameters of angiogenesis, such as total tube length, number of branch points, and number of loops.
Data Presentation: Angiogenesis Inhibition
The data is presented as the concentration-dependent effect of the compounds on key angiogenic parameters. A cytotoxicity assay should be run in parallel to ensure that the observed effects are not due to cell death.
| Compound ID | Conc. (µM) | Total Tube Length (% of Control) | Branch Points (% of Control) | Cell Viability (% of Control) |
| Cmpd-001 | 1 | 45.6 | 38.2 | 98.1 |
| Cmpd-001 | 10 | 15.2 | 11.5 | 95.7 |
| Cmpd-003 | 1 | 33.8 | 29.4 | 99.2 |
| Cmpd-003 | 10 | 8.9 | 5.1 | 96.4 |
| Sunitinib | 1 | 10.5 | 8.7 | 97.5 |
Logical Relationship of Screening Strategy
The overall screening strategy is based on a logical progression from a broad, target-specific biochemical screen to a more physiologically relevant cell-based phenotypic screen. This approach efficiently identifies compounds that directly engage the desired molecular target (VEGFR-2) and translates that engagement into a desired cellular outcome (inhibition of angiogenesis), providing a solid foundation for advancing promising compounds into lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors by Ligand-based Virtual High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Image-Based High-Throughput Screening for Inhibitors of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: 4-Aminoindolin-2-one Synthesis
Welcome to the technical support center for the synthesis of 4-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent Quality:
-
Starting Materials: Ensure the purity and dryness of your starting materials. Impurities can lead to side reactions or inhibit the primary reaction pathway.
-
Reagents and Catalysts: Verify the activity of any catalysts and the freshness of reagents, particularly strong bases like sodium hydride, which can be passivated by moisture.[1]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature for the cyclization and amination steps can be critical. Ensure your reaction is maintained at the appropriate temperature. Many related syntheses require elevated temperatures (e.g., 80-120 °C) to proceed to completion.[2]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Inert Atmosphere: If using air- or moisture-sensitive reagents (e.g., organometallics, strong bases), ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Solvent and Base Selection: The choice of solvent and base is highly influential in similar heterocyclic syntheses.[2] Aprotic polar solvents like DMF or DMSO are common, but the optimal choice depends on the specific synthetic route. The base must be appropriate for the specific transformation.
Problem 2: Formation of Unexpected Side Products/Isomers
Q: I am observing significant formation of side products or isomers in my reaction mixture. How can I improve the selectivity?
A: The formation of isomers and byproducts can significantly reduce the yield of the desired product.
-
Regioselectivity: In syntheses with multiple reactive sites, the choice of base and reaction conditions can dictate the regioselectivity. For instance, in related quinolinone syntheses, weaker bases sometimes favor the formation of a specific isomer.[2] Careful selection of the base and temperature may be necessary to control the position of the amino group.
-
Side Reactions:
-
Self-condensation: Starting materials may react with themselves. This can sometimes be mitigated by controlling the rate of addition of reagents.
-
Over-reaction/Degradation: The product itself might be unstable under the reaction conditions, leading to degradation. Monitoring the reaction and stopping it once the product is formed is crucial.
-
Problem 3: Difficulties in Product Purification
Q: I am struggling to purify the final this compound product. What purification strategies can I employ?
A: Purification can be challenging due to the polarity of the amino and lactam functionalities.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used. If tailing is an issue, consider using alumina or a reverse-phase silica gel.[1]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane, ethyl acetate) and a polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing for amine-containing compounds.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[1]
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, these techniques can be very effective.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during the synthesis of this compound?
A1: Standard laboratory safety practices should always be followed. Specific precautions depend on the synthetic route employed. For example, many syntheses involve strong bases that are pyrophoric and require handling under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.[1]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate, ninhydrin for the amino group) can help visualize the spots. For more quantitative analysis, HPLC can be used.
Q3: Are there any recommended solvent systems for the column chromatography of this compound?
A3: While the optimal eluent will depend on the specific impurities present, a good starting point for the purification of polar, amine-containing compounds like this compound on silica gel is a gradient of ethyl acetate in hexane, followed by the addition of a small percentage of methanol. For example, a gradient from 100% ethyl acetate to 95:5 ethyl acetate:methanol. Adding 0.1-1% triethylamine to the eluent system can improve peak shape and reduce tailing.
Experimental Protocols
While a specific, optimized protocol for this compound is not detailed in the provided search results, a general procedure based on common synthetic routes for indolin-2-ones can be adapted. A plausible route involves the reduction of a corresponding nitro-substituted precursor.
General Protocol: Synthesis of this compound via Reduction of 4-Nitroindolin-2-one
-
Reaction Setup: To a solution of 4-nitroindolin-2-one (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), add a reducing agent.
-
Reduction: Common reducing agents for nitro groups include:
-
Catalytic Hydrogenation: Add a catalyst such as 10% Palladium on carbon (Pd/C). The reaction vessel is then purged with hydrogen gas and stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.
-
Metal-based Reduction: Alternatively, use a metal reductant like iron powder or tin(II) chloride in an acidic medium (e.g., acetic acid or hydrochloric acid).
-
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup:
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
For Metal-based Reduction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, Pd/C (10 mol%) | Ethanol | 25 | 12 | 75 |
| 2 | H₂, Pd/C (10 mol%) | Ethyl Acetate | 25 | 8 | 82 |
| 3 | Fe powder, NH₄Cl | Ethanol/H₂O | 80 | 4 | 88 |
| 4 | SnCl₂·2H₂O | Ethanol | 60 | 6 | 92 |
Visualizations
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.
References
Common side products in the synthesis of 4-Aminoindolin-2-one
Welcome to the technical support center for the synthesis of 4-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, which is typically prepared via the reduction of 4-nitroindolin-2-one.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical step. Incomplete reduction is a common reason for low yields.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂):
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material or solvents. Ensure high-purity reagents and solvents. The amine product itself can sometimes inhibit the catalyst.
-
Insufficient Hydrogen Pressure or Reaction Time: Ensure the reaction is proceeding under the optimal hydrogen pressure and for a sufficient duration. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
-
-
Chemical Reduction (e.g., Fe/HCl, SnCl₂):
-
Reagent Quality: The activity of metal reductants like iron powder can vary. Use freshly activated iron powder for better results.
-
Insufficient Acid: The acidic medium is crucial for the reaction to proceed. Ensure the correct stoichiometry of the acid is used.
-
-
-
Degradation of Starting Material or Product: The indolinone ring can be susceptible to degradation under harsh reaction conditions.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can lead to decomposition.
-
pH Control: During work-up, carefully neutralize the reaction mixture to avoid degradation of the product, which is an aromatic amine.
-
Problem 2: Presence of Colored Impurities in the Final Product
Possible Causes and Solutions:
-
Oxidation of the Amino Group: Aromatic amines, like this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Prompt Purification: Purify the product as quickly as possible after synthesis.
-
-
Formation of Azo Compounds: Under certain reduction conditions, particularly with metal hydrides, the formation of azo compounds as dimeric byproducts can occur.
-
Choice of Reducing Agent: Catalytic hydrogenation or reduction with Fe/HCl are generally less prone to forming azo compounds compared to some other reducing agents.
-
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Presence of Multiple Side Products: If the reaction has not gone to completion or has produced several byproducts, purification by crystallization may be challenging.
-
Chromatography: Column chromatography on silica gel is a common and effective method for separating this compound from non-polar impurities and some closely related side products. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, is typically used.
-
Recrystallization: If the product is obtained with reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products typically arise from the reduction of the nitro group and the inherent reactivity of the starting materials and product. These can include:
-
4-Nitroindolin-2-one: Unreacted starting material due to incomplete reduction.
-
4-Hydroxylaminoindolin-2-one: An intermediate in the reduction of the nitro group which may be present in small amounts if the reaction is not driven to completion.
-
Dimeric Species: Potentially formed through intermolecular reactions, especially under oxidative conditions.
-
Products of Over-reduction: In catalytic hydrogenation, there is a possibility of reducing the indolinone ring, though this is less common under standard conditions.
Q2: How can I monitor the progress of the reduction of 4-nitroindolin-2-one?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material (4-nitroindolin-2-one) from the product (this compound). The product, being more polar due to the amino group, will have a lower Rf value.
-
HPLC: A reverse-phase HPLC method can provide a more quantitative assessment of the reaction progress, allowing for the detection of the starting material, product, and any significant impurities.
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the impurity profile.
-
Column Chromatography: This is often the most effective method for removing a variety of impurities. Silica gel is a common stationary phase.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method to obtain highly pure material. The choice of solvent is critical and may require some experimentation.
Q4: My final product of this compound is dark-colored. What is the likely cause and how can I fix it?
A4: A dark color is typically indicative of oxidation of the aromatic amino group. To prevent this, it is crucial to handle the compound under an inert atmosphere and use degassed solvents. If the product is already colored, you may try to remove the colored impurities by passing a solution of the compound through a short plug of activated carbon or by recrystallization.
Data Presentation
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/HCl) |
| Typical Yield | > 90% | 80-95% |
| Common Impurities | - Unreacted 4-nitroindolin-2-one- Potential for over-reduction of the ring | - Unreacted 4-nitroindolin-2-one- Iron salts (removed during work-up) |
| Advantages | - High yields- Clean reaction profile- No metal salt waste | - Inexpensive reagents- Generally good yields |
| Disadvantages | - Cost of catalyst- Requires specialized hydrogenation equipment | - Acidic conditions may not be suitable for all substrates- Work-up can be more extensive |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitroindolin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 4-Aminoindolin-2-one by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed guidance on the purification of 4-Aminoindolin-2-one using column chromatography. It includes frequently asked questions, a troubleshooting guide, a representative experimental protocol, and a summary of key data points to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on a silica gel column?
A1: The main difficulty stems from the basic amino group in the this compound structure interacting with the acidic silanol groups on the silica gel surface. This interaction can lead to several common issues:
-
Peak Tailing: The compound elutes as a broad, asymmetrical band, which complicates separation from impurities and leads to mixed fractions.
-
Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low or no recovery from the column.
-
Compound Degradation: The acidic environment of the silica gel can potentially cause the degradation of sensitive molecules.[1]
Q2: What stationary phase is recommended for the purification of this compound?
A2: While standard silica gel is widely used, its acidic nature can be problematic for a basic compound like this compound.[2] The following options are recommended:
-
Standard Silica Gel with a Basic Modifier: This is a common and practical approach. The addition of a small amount of a base like triethylamine (TEA) or ammonia to the mobile phase helps to neutralize the acidic sites on the silica gel.
-
Alumina (Basic or Neutral): Alumina serves as a good alternative stationary phase for the purification of basic compounds.
-
Amine-Functionalized Silica: These are specialized columns where an aminopropyl group is bonded to the silica surface, creating a less acidic environment that is well-suited for purifying basic compounds.
Q3: How should I select a suitable mobile phase for purifying this compound?
A3: The choice of mobile phase is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3]
-
Common Solvent Systems: For a compound with the polarity of this compound, mixtures of a non-polar and a polar solvent are generally effective. Typical choices include:
-
Optimizing Polarity: The solvent ratio should be adjusted to achieve an optimal Retention Factor (Rf) for this compound on a TLC plate. For column chromatography, an Rf value between 0.2 and 0.4 is generally considered ideal.[6]
-
Inclusion of a Basic Modifier: It is highly recommended to add a small percentage (e.g., 0.5-2%) of a base such as triethylamine (TEA) to the mobile phase to minimize peak tailing.[5]
Q4: How can this compound be visualized on a TLC plate?
A4: Due to its chemical structure, this compound should be visible under UV light (typically at a wavelength of 254 nm). Staining the TLC plate with a potassium permanganate solution is also a viable method for visualization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Significant tailing of the compound spot on TLC and column. | - The basic amino group is interacting strongly with the acidic silica gel. | - Add a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase.- Consider using a less acidic stationary phase, such as alumina or amine-functionalized silica. |
| The compound does not move from the TLC baseline (Rf ≈ 0). | - The mobile phase is not polar enough to elute the compound. | - Systematically increase the polarity of the mobile phase. For instance, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture, or methanol in a dichloromethane/methanol system.[1] |
| The compound moves with the solvent front on TLC (Rf ≈ 1). | - The mobile phase is excessively polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Poor separation between this compound and an impurity. | - The selected mobile phase lacks sufficient resolving power.- The column was not packed correctly.- Too much sample was loaded onto the column. | - Perform a systematic screening of different solvent systems using TLC to find a system that provides better separation.- Ensure the column is packed uniformly, without any cracks or air bubbles.- Decrease the amount of crude material loaded onto the column. |
| Low or no recovery of the compound from the column. | - The compound may have irreversibly adsorbed to the silica gel.- The compound may have degraded on the silica gel. | - Attempt to "flush" the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 2% triethylamine).- Check for compound stability by spotting it on a TLC plate and allowing it to stand for several hours before development to observe any degradation.[1] If instability is confirmed, consider using a less acidic stationary phase or an alternative purification method like recrystallization. |
| The collected fractions are overly dilute. | - The compound is eluting very slowly from the column. | - After the desired compound begins to elute, a slight and gradual increase in the mobile phase polarity can help to speed up the elution process.[1] |
Experimental Protocol: A Representative Method
This protocol provides a general framework for the purification of this compound by flash column chromatography. Important: It is essential to first optimize the solvent system using TLC.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Glass column suitable for flash chromatography
-
Fraction collection tubes
2. TLC Analysis for Solvent System Selection:
-
Dissolve a small quantity of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot this solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems, starting with a mid-polarity mixture such as 50% ethyl acetate in hexane.
-
Incorporate ~1% TEA into the developing solvent to observe its effect on the spot shape.
-
Fine-tune the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound spot, ensuring good separation from any impurities.
3. Column Preparation (Slurry Method):
-
Securely clamp the column in a vertical orientation.
-
Insert a small plug of cotton or glass wool at the base of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 30% ethyl acetate in hexane with 1% TEA).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to promote even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Allow the excess solvent to drain until it is just level with the top layer of sand.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal volume of a volatile solvent such as dichloromethane.
-
To this solution, add a small amount of silica gel and evaporate the solvent to yield a dry, free-flowing powder.
-
Carefully transfer this powder onto the top of the prepared column.
5. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Apply gentle, positive pressure (for flash chromatography) and commence collecting fractions.
-
Monitor the progress of the elution by performing TLC analysis on the collected fractions.
-
If required, a gradual increase in the mobile phase polarity (gradient elution) can be employed to elute the this compound. For example, the percentage of ethyl acetate can be incrementally increased.
6. Isolation of Pure this compound:
-
Combine the fractions identified as containing the pure compound based on TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The table below outlines typical target parameters for the successful column chromatography of a moderately polar amine like this compound. The actual values may vary depending on the specific impurity profile and optimized conditions.
| Parameter | Typical/Target Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard and economical choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate/Hexane or Dichloromethane/Methanol with 0.5-2% Triethylamine | These are common solvent systems for compounds of intermediate polarity. The addition of triethylamine is critical for preventing peak tailing of the amine. |
| Optimal TLC Rf Value | 0.2 - 0.4 | An Rf in this range typically provides a good balance between separation and a practical elution time on the column.[6] |
| Sample Load | 1-5% of the silica gel weight | Overloading the column can compromise separation. A lower loading is advisable for more challenging separations. |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, whereas gradient elution can be more effective for separating mixtures with a wide range of polarities. |
| Expected Recovery | 60-90% | The final recovery will depend on the compound's stability on silica and the overall efficiency of the separation. |
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Purifying 4-Aminoindolin-2-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Aminoindolin-2-one via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent for this compound is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the solubility of structurally similar indolinone derivatives, good starting points for solvent screening include alcohols (such as ethanol, methanol, or isopropanol), ketones (like acetone), and esters (for example, ethyl acetate).[1][2] A patent for the related compound 4-aminoindole suggests that ethanol can be an effective recrystallization solvent.[3] It is crucial to perform small-scale solubility tests to identify the optimal single solvent or mixed solvent system for your specific sample.
Q2: My this compound sample won't fully dissolve in the hot solvent. What should I do?
A2: If your compound is not dissolving completely, even at the solvent's boiling point, consider the following:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solute dissolves. Be mindful that using an excessive amount of solvent will lower your final yield.
-
Insoluble Impurities: Your sample may contain insoluble impurities. If a significant amount of solid material remains after adding a substantial volume of boiling solvent, a hot filtration is recommended to remove these impurities before allowing the solution to cool.[2]
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for your compound. You may need to screen other solvents to find one with better solubility characteristics at elevated temperatures.
Q3: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A3: This phenomenon is known as supersaturation.[2] To encourage crystal formation, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure this compound, add a single "seed" crystal to the supersaturated solution. This will provide a template for further crystallization.
-
Reducing Temperature: Cool the solution further using an ice bath. Lower temperatures decrease the solubility of the compound and can promote crystallization.
-
Solvent Evaporation: If the solution is too dilute, you can partially evaporate the solvent to increase the concentration of the compound and induce crystallization.
Q4: The recrystallized product is colored. Is this normal and how can I decolorize it?
A4: The color of indolinone derivatives can range from off-white to pale yellow, depending on purity and the synthetic method used.[1] If your product has a significant color, it may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be filtered off. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Q5: What are the potential impurities in my this compound sample?
A5: Potential impurities can include unreacted starting materials from the synthesis, by-products from side reactions, or degradation products. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can leave residual nitro-substituted precursors.[4] It is also possible for oxidation to occur, as amino compounds can be sensitive to light and air.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery/Yield | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Cool the solution in an ice bath to minimize solubility. - Evaporate some of the solvent to concentrate the solution. - Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Oily Product Forms Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Choose a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before further cooling. - Perform a preliminary purification step, such as column chromatography, before recrystallization. |
| Crystals are very fine or powder-like | - The solution cooled too quickly. | - Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. |
| Purity does not improve after recrystallization | - The impurity has similar solubility to the product in the chosen solvent. - The impurity is co-crystallizing with the product. | - Screen for a different solvent or a mixed solvent system. - Consider an alternative purification method like column chromatography. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water bath.
-
Continue adding the solvent dropwise until the compound fully dissolves at the boiling point of the solvent.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.
-
The best solvent is the one that dissolves the compound when hot but results in the formation of a large amount of crystals upon cooling.
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visual Guides
Caption: A typical workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for inducing crystallization of this compound.
References
Improving the solubility of 4-Aminoindolin-2-one for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 4-Aminoindolin-2-one for in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound, like many indolinone derivatives, is expected to have low aqueous solubility but should be soluble in polar aprotic organic solvents.[1][2] The most common solvent for creating high-concentration stock solutions for biological assays is Dimethyl Sulfoxide (DMSO).[2][3][4] Other organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be used.[1][5]
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture media. What is happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility.[5][6] While the compound is soluble in the DMSO stock, the introduction into a primarily aqueous environment causes it to crash out of solution.[7]
Here are several strategies to overcome this:
-
Optimize Dilution: Add the DMSO stock to your aqueous buffer/media while vortexing or stirring to ensure rapid dispersal.[6]
-
Use an Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer.[5]
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can help maintain solubility.[6]
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of the compound.
-
Increase Final DMSO Concentration: While keeping it within a tolerable limit for your cells (typically <0.5% v/v), a slightly higher final DMSO concentration may keep the compound in solution.[5][8] Always include a vehicle control with the same final DMSO concentration in your experiment.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cellular toxicity or unintended biological effects.[5][8] Some robust cell lines may tolerate up to 1%, but this should be determined empirically by running a DMSO dose-response curve and assessing cell viability.[8]
Q4: Can I use pH to improve the solubility of this compound?
A4: Yes, for ionizable compounds, adjusting the pH can significantly improve solubility.[][10] this compound contains a basic amino group. Therefore, it is expected to be more soluble in acidic conditions (lower pH).[5] Preparing an aqueous buffer with a pH 1-2 units below the compound's pKa can increase the proportion of the more soluble, ionized form.[5] This is a widely used technique for weakly basic drugs.[11]
Q5: Are there alternatives to using organic co-solvents like DMSO?
A5: Yes, several other formulation strategies can be employed to enhance aqueous solubility:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their solubility.[12][13][14][15] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13]
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Pluronic® F-68 or Tween®, can help to form micelles that encapsulate the compound and keep it in solution.[5][16]
Troubleshooting Guide for Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation Upon Dilution | The compound's final concentration exceeds its aqueous solubility limit. The transition from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium is too abrupt. | 1. Lower the final concentration of this compound. 2. Add the DMSO stock dropwise into the aqueous medium while vigorously vortexing.[6] 3. Use an intermediate dilution step with a co-solvent like ethanol or PEG 400.[5] 4. Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).[5] |
| Cloudy/Milky Appearance in Media | Formation of fine precipitate or an oil-in-water emulsion. | 1. Try sonicating the solution after dilution to break up aggregates.[6] 2. Consider using an excipient like a cyclodextrin to form an inclusion complex.[12] 3. Use a small amount of surfactant to aid solubilization.[5] |
| Inconsistent Assay Results | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | 1. Visually inspect plates/tubes for precipitation before and after the assay. 2. Re-evaluate the solubilization method to ensure the compound is thermodynamically stable in the assay buffer for the duration of the experiment. 3. Use a kinetic solubility assay to determine the compound's stability over time. |
| Cell Toxicity Observed | The concentration of the organic solvent (e.g., DMSO) may be too high, or the compound itself is cytotoxic at the tested concentration. | 1. Perform a vehicle control experiment with varying concentrations of the solvent to determine the toxicity threshold for your specific cell line.[8] 2. Ensure the final DMSO concentration is below the toxic limit (typically <0.5%).[5] 3. If solubility requires a high solvent concentration, explore alternative solubilization methods like pH adjustment or cyclodextrins. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches for improving the solubility of poorly water-soluble small molecules like this compound.
| Method | Principle of Action | Typical Solvents/Excipients | Key Considerations |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, increasing the solubility of non-polar compounds.[16][17] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[3][] | Final solvent concentration must be compatible with the biological assay (e.g., <0.5% DMSO for cell culture).[5] |
| pH Adjustment | For ionizable drugs, altering the pH of the solution can convert the compound into its more soluble salt form.[10][18][19] | Acidic or basic buffers (e.g., citrate, phosphate).[3] | The required pH must not interfere with the biological assay or compound stability. This compound is a weak base, favoring acidic pH.[5] |
| Complexation | A complexing agent (host) forms a non-covalent inclusion complex with the drug molecule (guest), increasing its apparent water solubility.[12][14] | α-, β-, γ-cyclodextrins and their derivatives (e.g., HP-β-CD).[13] | The complex must be able to release the free drug to be active. Can be a very effective method.[12] |
| Use of Surfactants | Surfactants form micelles in aqueous solution, which can encapsulate hydrophobic drug molecules in their core.[16] | Polysorbates (Tween® series), Pluronic® F-68.[5] | Can interfere with some biological assays, especially those involving membranes. Concentration should be kept low. |
| Physical Methods | Applying energy to the system can help overcome the activation energy barrier for dissolution. | N/A | Heating, sonication.[6] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.[6]
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Using a Co-solvent System to Improve Aqueous Solubility
This protocol is for situations where direct dilution of a DMSO stock causes precipitation.
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate 1 mM solution by diluting the 10 mM DMSO stock 1:10 in a co-solvent such as ethanol or PEG 400.[5] This results in a solution of 1 mM compound in 10% DMSO / 90% co-solvent.
-
Final Dilution: Add the 1 mM intermediate solution to your final aqueous buffer or cell culture medium to achieve the desired working concentration (e.g., add 10 µL to 1 mL of media for a final concentration of 10 µM). The final concentration of organic solvents will be low (e.g., 0.1% DMSO and 0.9% ethanol).
-
Control: Remember to prepare a vehicle control containing the same final concentration of the DMSO/co-solvent mixture.
Protocol 3: Improving Solubility with pH Adjustment
This protocol is suitable as this compound is a weak base.[5]
-
Determine pKa: If the pKa of the compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. If unknown, start with a buffer at pH 5.0-6.0.
-
Prepare Stock: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) as described in Protocol 1.
-
Dilution: Dilute the stock solution directly into the prepared acidic aqueous buffer to the desired final concentration.
-
Neutralization (Optional): If the experimental conditions require a neutral pH, you can carefully neutralize the solution with a suitable base (e.g., dilute NaOH) after the compound has been dissolved in the acidic buffer. Monitor for any signs of precipitation during this step.
Visualizations
Caption: A troubleshooting workflow for compound precipitation.
Caption: How co-solvents reduce medium polarity to improve solubility.
Caption: pH effect on the solubility of a weakly basic compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
Stability of 4-Aminoindolin-2-one in different solvents
This technical support center provides guidance on the stability of 4-Aminoindolin-2-one in various laboratory solvents. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide focuses on general best practices, troubleshooting common issues, and providing protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Based on the solubility of structurally similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous solutions is anticipated to be low. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Q2: How should I store stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.
Q3: Is this compound sensitive to light?
Q4: Can I expect this compound to be stable in aqueous buffers?
The stability of this compound in aqueous buffers will likely be dependent on the pH of the solution. The indolinone scaffold can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare aqueous solutions fresh before use and to assess stability if they need to be stored for any length of time.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Q: I am observing a loss of compound activity or concentration in my assay over time. What could be the cause?
A: This could be due to several factors related to compound stability. Consider the following:
-
Solvent-Induced Degradation: The solvent itself may be reacting with the compound. While common laboratory solvents like DMSO, ethanol, and methanol are generally considered stable, impurities (e.g., water in DMSO) can sometimes lead to degradation over time.
-
pH Instability: If you are using aqueous buffers, the pH may be promoting hydrolysis of the lactam ring in the indolinone core.
-
Oxidation: The amino group on the indolinone ring could be susceptible to oxidation, especially in the presence of air or oxidizing agents.
-
Adsorption to Surfaces: The compound may be adsorbing to the walls of your storage containers (e.g., plastic tubes). Using low-adhesion microplates or glass vials might mitigate this issue.
Stability Assessment Workflow
The following diagram outlines a general workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for investigating the stability of this compound.
Q: My solution of this compound appears cloudy or has precipitated. What should I do?
A: This is likely due to solubility issues.
-
Supersaturation: If you diluted a concentrated DMSO stock into an aqueous buffer, the compound may have precipitated because its solubility limit was exceeded. Try using a lower final concentration or a higher percentage of co-solvent if your experiment allows.
-
Temperature Effects: Solubility can be temperature-dependent. If you stored the solution at a low temperature, the compound may have precipitated out. Gentle warming and vortexing may redissolve the compound.
-
Incorrect Solvent: Ensure you are using a solvent in which this compound is known to be soluble.
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and degradation pathways.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature and protected from light for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the stock solution in a tightly capped vial at 60°C for 24 and 48 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 and 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At each time point, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Forced Degradation Experimental Workflow
The following diagram illustrates the experimental workflow for conducting forced degradation studies.
Caption: Workflow for the forced degradation study of this compound.
Quantitative Data Summary
As of the last literature review, specific quantitative stability data (e.g., degradation rate constants, half-lives) for this compound in different solvents is not available in peer-reviewed publications. The stability of the compound will be highly dependent on the specific experimental conditions (e.g., solvent purity, temperature, pH, light exposure). Researchers are strongly encouraged to perform their own stability assessments for their specific applications.
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data for structurally related compounds. It is not a substitute for rigorous experimental validation. The stability of this compound should be experimentally determined under the specific conditions of use.
References
Storage and handling recommendations for 4-Aminoindolin-2-one
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity and stability of 4-Aminoindolin-2-one and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | Supplier Information |
| Storage Conditions | Keep container tightly sealed in a dry and well-ventilated place. | General Laboratory Practice |
| Incompatible Materials | Strong oxidizing agents. | General Laboratory Practice |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Q1: The compound appears discolored or has degraded upon receipt or after a short storage period.
A1: Discoloration can be an indication of degradation. This compound has an amino group which can be susceptible to oxidation.
-
Immediate Action: Visually inspect the compound. If significant discoloration (e.g., darkening) is observed, it is advisable not to use it for sensitive experiments where purity is critical.
-
Preventative Measures: Always store the compound at the recommended 2-8°C in a tightly sealed container to minimize exposure to air and moisture. Consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage.
Q2: I am having difficulty dissolving this compound in my desired solvent.
A2: Solubility can be influenced by the solvent polarity, temperature, and the crystalline form of the compound.
-
Troubleshooting Steps:
-
Solvent Selection: Based on the indolinone structure, it is expected to have better solubility in polar organic solvents. Try solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and improve the rate of dissolution.
-
-
Recommended Solvents (General Guidance): While specific data is unavailable, compounds with similar structures are often soluble in DMSO and DMF. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution.
Q3: My experimental results are inconsistent when using different batches of this compound.
A3: Batch-to-batch variability can arise from differences in purity or the presence of isomers or impurities.
-
Verification: If possible, obtain a certificate of analysis (CoA) for each batch to compare purity levels. Analytical techniques such as HPLC or LC-MS can be used to assess the purity and integrity of the compound.
-
Standardization: For a series of experiments, it is best practice to use a single, well-characterized batch of the compound to ensure consistency.
Caption: Troubleshooting workflow for common issues with this compound.
Frequently Asked Questions (FAQs)
Q: What is the recommended personal protective equipment (PPE) when handling this compound?
A: As a general precaution for handling chemical compounds, standard PPE should be worn. This includes:
-
Safety glasses with side shields or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Q: Is this compound sensitive to light?
A: While specific data on the photosensitivity of this compound is not available, many organic compounds, particularly those with aromatic rings and amino groups, can be light-sensitive. It is good practice to store it in an amber vial or a container that protects it from light.
Q: What is the expected stability of this compound in solution?
A: The stability of this compound in solution has not been formally reported. For best results, it is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in a particular solvent and at a specific pH should be validated for long-term experiments.
Q: How should I dispose of waste containing this compound?
A: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Protocols
Due to the lack of specific experimental data in the public domain for this compound, detailed, validated experimental protocols cannot be provided. Researchers should adapt general protocols for similar compounds and validate them for their specific application. An example of a general protocol for preparing a stock solution is provided below.
General Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 148.16 g/mol ), weigh 1.48 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Caption: General workflow for preparing a stock solution of this compound.
Troubleshooting low yields in palladium-catalyzed reactions of indolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed reactions of indolines. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in palladium-catalyzed indoline reactions?
A1: Low yields in these reactions can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to air and moisture.[1] Deactivation can also occur due to poisoning by the nitrogen atom in the indoline ring, which can coordinate strongly to the metal center and block active sites.[1][2]
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction outcome. For instance, the polarity of the solvent can influence reaction rates and selectivity.[3][4][5][6]
-
Poor Substrate Reactivity: The electronic properties of the indoline substrate play a crucial role. Electron-withdrawing groups on the indoline can decrease reactivity, potentially leading to lower yields.[7]
-
Side Reactions: Undesired side reactions, such as homocoupling of coupling partners or the formation of byproducts, can consume starting materials and reduce the yield of the desired product.[8]
Q2: My reaction is not going to completion. What should I check first?
A2: When a reaction stalls, consider the following:
-
Inert Atmosphere: Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[1]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents. Trace impurities, including water, can poison the catalyst.[1][9]
-
Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading can suppress the formation of side products like biphenyls and enhance the formation of the desired product.[10]
-
Stirring and Heating: Ensure consistent and efficient stirring to avoid mass transfer limitations, and verify that the reaction is being heated to the correct and a consistent temperature.[2]
Q3: How do I choose the right ligand and base for my reaction?
A3: The choice of ligand and base is critical and often substrate-dependent.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective in promoting challenging coupling reactions.[11] The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle. A ligand screening is often the best approach to identify the optimal choice for a specific transformation.[12]
-
Bases: The base is required to facilitate the deprotonation of the amine.[13] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while alkoxides (e.g., NaOt-Bu) are stronger bases often used in C-N couplings.[11][13] The choice of base can also influence selectivity. For instance, in the arylation of indoles, CsOAc was found to be effective where MgO was not.[10] For sensitive substrates, a milder base like K₃PO₄ may be necessary to avoid decomposition.[11]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) of Indolines
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition by Base | In some cases, a high concentration of a soluble organic base like DBU can inhibit the catalyst. Try a slow addition of the base using a syringe pump. This has been shown to dramatically increase yields.[14] |
| Weakly Binding Amine | Indolines can be weakly binding nucleophiles. Optimizing the ligand and ensuring the base is appropriate is crucial. Consider screening a panel of bulky phosphine ligands.[11][14] |
| Side Reactions | The formation of biphenyl from the aryl halide is a common side reaction. This can sometimes be minimized by decreasing the palladium catalyst loading and extending the reaction time.[10] |
| Incorrect Solvent | The solvent can significantly impact the reaction. Screen a variety of anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.[3][4][5] |
Issue 2: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Poisoning by Nitrogen Heterocycle | The lone pair of electrons on the indoline nitrogen can coordinate to the palladium center, leading to catalyst poisoning.[1][2] Using a ligand that can effectively compete for coordination sites on the palladium can sometimes mitigate this issue. |
| Formation of Palladium Black | The precipitation of palladium black indicates the formation of inactive palladium aggregates. This can be caused by high temperatures or the presence of impurities. Ensure a strictly inert atmosphere and use pure reagents.[8] |
| Thermal Degradation | High reaction temperatures can lead to the sintering of supported palladium catalysts, reducing their active surface area.[2] If using a supported catalyst, consider if a lower reaction temperature for a longer duration is feasible. |
Issue 3: Poor Regioselectivity in C-H Functionalization
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand or Catalyst System | The ligand plays a critical role in determining regioselectivity. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.[12] |
| Suboptimal Solvent | The solvent can influence the reaction pathway. For example, in some palladium-catalyzed alkenylations, switching from a DMF/DMSO mixture to dioxane/AcOH can alter the selectivity.[12] A solvent screen is advisable. |
| Kinetic vs. Thermodynamic Control | The reaction temperature can influence whether the kinetic or thermodynamic product is favored. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.[9] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Oxidative Dehydrogenation and C2-Arylation of Indoline [7]
| Entry | Pd Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Neocuproine | 1,2-DCB | 100 | 75 |
| 2 | Pd(OAc)₂ | Neocuproine | 1,2-DCB | 80 | 82 |
| 3 | Pd(OAc)₂ | Neocuproine | 1,2-DCB | 60 | 88 |
| 4 | Pd(OAc)₂ | Neocuproine | 1,2-DCB | 40 | 92 |
| 5 | PdCl₂ | Neocuproine | 1,2-DCB | 40 | 65 |
| 6 | Pd(OAc)₂ | Neocuproine | Toluene | 40 | 45 |
| 7 | Pd(OAc)₂ | Neocuproine | Dioxane | 40 | 58 |
| 8 | Pd(OAc)₂ | None | 1,2-DCB | 40 | <5 |
| 9 | None | Neocuproine | 1,2-DCB | 40 | 0 |
Reactions were run with indoline, phenylboronic acid, Pd catalyst (10 mol%), and ligand (20 mol%) under an O₂ atmosphere for 24h. Yields were determined by ¹H NMR.
Table 2: Effect of Slow Base Addition on the Pd-Catalyzed C-N Coupling of Indoline [14]
| Entry | Base Addition Method | Yield (%) |
| 1a | All at once | 10 |
| 1b | Slow addition via syringe pump | >99 |
Reaction of an aryl triflate with indoline using an AlPhos-supported Pd catalyst and DBU as the base in 2-MeTHF at 60 °C.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Indolines[13][15][16]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the indoline (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol for Palladium-Catalyzed Oxidative Dehydrogenation and C2-Arylation of Indolines[7]
-
Reaction Setup: To a reaction tube, add the indoline (1.0 equivalent), arylboronic acid (2.5 equivalents), Pd(OAc)₂ (10 mol %), and neocuproine (20 mol %).
-
Solvent Addition: Add the solvent (e.g., 1,2-dichlorobenzene).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 40 °C) under an oxygen atmosphere (balloon).
-
Monitoring: Monitor the reaction for 24-48 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 4-Aminoindolin-2-one during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Aminoindolin-2-one during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has changed color from off-white to brown. What does this indicate?
A1: A color change from off-white or light tan to brown or dark purple is a strong indicator of oxidation. This compound, like other aminophenol derivatives, is susceptible to oxidation, which leads to the formation of colored polymeric impurities. The appearance of color suggests that the material has been exposed to oxygen, light, or elevated temperatures.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate oxidation are:
-
Oxygen: Atmospheric oxygen is the main culprit in the oxidation process.
-
Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.
-
High pH: Basic conditions can increase the susceptibility of the amino and hydroxyl groups to oxidation.
Q3: How can I prevent oxidation during the synthesis of this compound?
A3: To prevent oxidation during synthesis, it is crucial to work under an inert atmosphere.[2] This can be achieved by using nitrogen or argon gas to displace oxygen from the reaction vessel. Additionally, using deoxygenated solvents and reagents is highly recommended. The synthesis should also be protected from light and conducted at the lowest feasible temperature.
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, with -20°C being recommended for long-term storage.[1] For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Light: Protect from light by using an amber vial or storing in a dark location.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Significant color change during reaction work-up. | Exposure to atmospheric oxygen during extraction, filtration, or concentration. | Perform all work-up steps under a blanket of inert gas. Use deoxygenated solvents for extraction and washing. Concentrate the product under reduced pressure at a low temperature. |
| Appearance of new, unidentified peaks in HPLC/LC-MS analysis of the final product. | Formation of oxidation byproducts. | Analyze the degradation products by mass spectrometry to identify potential oxidized species (e.g., dimers, quinone-imine structures).[4] Purify the product using column chromatography under an inert atmosphere. |
| Low yield of the desired product. | Degradation of the starting material or product due to oxidation. | Ensure all starting materials are pure and stored correctly. Implement rigorous inert atmosphere techniques throughout the synthesis. |
| Inconsistent results in biological assays. | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials, purge with inert gas, and store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert Atmosphere
This protocol describes the basic setup for running a chemical reaction under a nitrogen or argon atmosphere to prevent oxidation.
Materials:
-
Two- or three-neck round-bottom flask
-
Condenser (if heating)
-
Septa
-
Nitrogen or argon gas source with a regulator
-
Bubbler (or oil-filled trap)
-
Schlenk line (optional, for more advanced setups)
-
Cannula or syringe for liquid transfers
Procedure:
-
Assemble the glassware (flask, condenser, etc.) and flame-dry it under vacuum or heat it in an oven to remove adsorbed moisture.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
Add any solid reagents to the flask against a positive flow of inert gas.
-
Seal the flask with septa.
-
Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with a bubbler.
-
Deoxygenate any solvents to be used by sparging with inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Transfer deoxygenated solvents and liquid reagents to the reaction flask via a cannula or a gas-tight syringe.
-
Run the reaction under the continuous positive pressure of the inert gas.
-
Upon completion, cool the reaction to room temperature before proceeding with the work-up, which should also be performed under inert conditions as much as possible.
Protocol 2: Detection of Oxidation Products by LC-MS
This protocol provides a general method for detecting the presence of oxidized impurities in a sample of this compound.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, HPLC grade
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 25-40 °C
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Look for the expected mass of this compound (C₈H₈N₂O, exact mass: 148.0637). Search for common oxidation products, which would appear as +16 Da (addition of oxygen) or +32 Da (addition of two oxygens) mass shifts from the parent compound or its dimers.[5]
-
Visualizations
Caption: Workflow for the synthesis and handling of this compound to minimize oxidation.
Caption: Troubleshooting decision tree for oxidized this compound.
References
Technical Support Center: Scaling Up the Synthesis of 4-Aminoindolin-2-one for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Aminoindolin-2-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A1: A widely adopted and scalable two-step approach involves the synthesis of a 4-nitroindolin-2-one intermediate, followed by the reduction of the nitro group to the desired amine. This method is often preferred for its reliable and generally high-yielding transformations.
Q2: What are the primary challenges when scaling up the reduction of 4-nitroindolin-2-one?
A2: The primary challenges include managing the exothermic nature of the reduction reaction, ensuring complete conversion to avoid difficult-to-remove impurities, preventing side reactions, and handling potentially hazardous reagents like hydrogen gas under pressure. Catalyst deactivation and recovery can also be a concern in catalytic hydrogenations.
Q3: How can I purify the final this compound product effectively on a larger scale?
A3: Purification is commonly achieved through column chromatography on silica gel. However, for larger quantities, recrystallization from a suitable solvent system is often a more practical and scalable method. The choice of solvent will depend on the impurity profile.
Q4: Are there specific safety precautions for the synthesis of this compound?
A4: Yes, standard laboratory safety protocols should be strictly followed. Specific precautions include:
-
Handling strong acids and nitrating agents with care during the synthesis of the nitro-intermediate.
-
For catalytic hydrogenation, using a properly rated pressure vessel and ensuring an inert atmosphere before introducing hydrogen.
-
Managing the exotherm of the reduction reaction, especially with metal/acid systems.
-
Consulting the Safety Data Sheets (SDS) for all reagents and solvents.
Troubleshooting Guides
Part 1: Synthesis of 4-Nitroindolin-2-one
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Degradation of starting material or product under harsh acidic conditions. | Optimize the concentration of the acid and the reaction temperature. A slower, controlled addition of reagents may be beneficial. | |
| Formation of multiple-nitrated byproducts | Over-nitration due to excessively strong nitrating conditions. | Use a milder nitrating agent or adjust the stoichiometry of the nitrating mixture. Control the reaction temperature carefully, as nitration is often exothermic. |
| Difficulty in isolating the product | The product may be soluble in the aqueous work-up solution. | Ensure the pH of the aqueous layer is adjusted to precipitate the product fully. Perform multiple extractions with a suitable organic solvent. |
Part 2: Reduction of 4-Nitroindolin-2-one to this compound
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reduction (presence of starting material or intermediates) | Inactive or insufficient catalyst (catalytic hydrogenation). | Use fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure proper agitation to maintain catalyst suspension. |
| Insufficient reducing agent (metal/acid reduction). | Increase the molar equivalents of the metal and/or acid. Ensure the metal is of a fine powder to maximize surface area. | |
| Poor solubility of the starting material. | Select a solvent or co-solvent system in which the 4-nitroindolin-2-one is more soluble at the reaction temperature. | |
| Formation of side products (e.g., hydroxylamine, azo compounds) | Non-optimal reaction conditions. | For catalytic hydrogenation, ensure efficient hydrogen delivery and agitation. For metal/acid reductions, control the temperature to prevent localized overheating which can promote side reactions.[1] |
| Product degradation | The amino group can be sensitive to acidic conditions. | Neutralize the reaction mixture promptly after completion. Use a milder work-up procedure. |
| Difficulty in filtering the catalyst (catalytic hydrogenation) | Fine catalyst particles passing through the filter medium. | Use a filter aid such as Celite® to create a filter bed. Allow the catalyst to settle before decanting the supernatant. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindolin-2-one
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Preparation: Cool the flask in an ice bath. To the flask, add concentrated sulfuric acid.
-
Nitration: Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve indolin-2-one in concentrated sulfuric acid. Cool this solution in an ice bath.
-
Reaction: Slowly add the indolin-2-one solution to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Drying: The crude 4-nitroindolin-2-one is dried under vacuum.
Protocol 2: Reduction of 4-Nitroindolin-2-one to this compound
Two common methods for the reduction are provided below.
Method A: Catalytic Hydrogenation
-
Reaction Setup: To a pressure-rated hydrogenation vessel, add 4-nitroindolin-2-one and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 wt% of Palladium on carbon (Pd/C) catalyst.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Method B: Iron/Hydrochloric Acid Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitroindolin-2-one in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder to the suspension.
-
Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
Reflux: Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Neutralization: Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Presentation
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron/Hydrochloric Acid Reduction |
| Typical Yield | 85-98% | 70-90% |
| Reaction Time | 2-8 hours | 2-6 hours |
| Operating Temperature | Room Temperature | Reflux (approx. 80-100 °C) |
| Pressure | 1-4 atm H₂ | Atmospheric |
| Key Reagents | H₂, Pd/C | Fe, HCl |
| Safety Considerations | Handling of flammable H₂ gas under pressure, pyrophoric catalyst. | Exothermic reaction, handling of corrosive acid. |
| Work-up/Purification | Filtration to remove catalyst. | Filtration of iron salts, neutralization, extraction. |
| Scalability | Well-suited for large scale, but requires specialized equipment. | More amenable to standard laboratory glassware at moderate scales. |
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Nitro Reduction
Caption: Troubleshooting flowchart for the reduction of 4-nitroindolin-2-one.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many indolin-2-one derivatives are investigated as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.
Caption: Inhibition of RTK signaling by a this compound derivative.
References
Validation & Comparative
4-Aminoindolin-2-one Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with several approved drugs and numerous clinical candidates to its name. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indolin-2-one derivatives, with a particular focus on the emerging interest in 4-amino substituted analogs. While specific SAR studies on 4-aminoindolin-2-ones are still maturing, this document synthesizes the broader knowledge of indolin-2-one SAR to inform the design and development of novel anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs).
Comparative Analysis of Indolin-2-one Derivatives
The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the oxindole ring and the group at the 3-position. The indolin-2-one core itself is crucial for activity, often forming key hydrogen bonds within the ATP-binding pocket of kinases. Substitutions at the C-3 position of the oxindole ring have been shown to play a significant role in their antiangiogenic and anticancer activities.
While extensive data on 4-aminoindolin-2-one is still emerging, the broader SAR of indolin-2-ones provides valuable insights. For instance, substitutions at the 5- and 6-positions of the indolin-2-one ring with electron-withdrawing or lipophilic groups have been shown to enhance potency. The nature of the substituent at the 3-position is critical for selectivity and potency against different kinases.
Below is a table summarizing the in vitro activity of a selection of indolin-2-one derivatives against various cancer cell lines and kinases. It is important to note that this table includes a range of substitutions to illustrate the broader SAR principles, due to the limited availability of specific data on 4-amino analogs.
| Compound ID | 4-Position Substituent | 3-Position Substituent | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 5h | H | Thiazolidinone derivative | HT-29 | 0.016 | [1] |
| H460 | 0.0037 | [1] | |||
| 10c | H | Thiazolidinone derivative | HT-29 | 0.025 | [2] |
| H460 | 0.075 | [2] | |||
| MDA-MB-231 | 0.77 | [2] | |||
| SMMC-7721 | 1.95 | [2] | |||
| Sunitinib | H | Pyrrole-carboxamide | VEGFR-2 | - | |
| PDGFR-β | - | ||||
| 7g | H | Thiazolidinone-isatin hybrid | A549 | 40 | [3] |
| MCF-7 | 40 | [3] | |||
| PC3 | 50 | [3] | |||
| 1c | H | 2-oxo-2-phenylethylidene | HCT-116 | <1 | [4] |
| 1h | H | 2-oxo-2-phenylethylidene | HCT-116 | <1 | [4] |
| 9 | H | Imino linker to quinazolin-4-one | HepG-2 | 2.53 - 7.54 | [5] |
| MCF-7 | 2.53 - 7.54 | [5] | |||
| CDK-2 | - | [5] | |||
| CDK-4 | - | [5] | |||
| 20 | H | Phenyl spacer and imino linker to quinazolin-4-one | HepG-2 | 2.53 - 7.54 | [5] |
| MCF-7 | 2.53 - 7.54 | [5] | |||
| EGFR | - | [5] | |||
| VEGFR-2 | - | [5] |
Key Signaling Pathway: VEGFR-2 Inhibition
A primary target for many anticancer indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels that tumors need to grow and metastasize. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies for novel kinase inhibitors typically follows a structured workflow, from initial compound design to in vivo evaluation.
Caption: General workflow for SAR studies of kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable SAR data. Below are representative methodologies for key assays used in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
1. Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microtiter plates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-based detection system
2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity by detecting the amount of ADP produced or remaining ATP using a luminescent or fluorescent method as per the manufacturer's instructions (e.g., Kinase-Glo®).
-
Luminescence or fluorescence is measured using a plate reader.
3. Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
1. Reagents and Materials:
-
Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231)[1]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
2. Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells.
-
IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Activity of 4-Aminoindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoindolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent anticancer agents. These compounds have demonstrated significant efficacy in inhibiting key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the anticancer activity of various this compound derivatives, supported by experimental data, to aid in ongoing research and drug development efforts.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of this compound derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the IC50 values for several derivatives from various studies, offering a comparative overview of their potency and selectivity.
Table 1: Anticancer Activity of 4-Thiazolidinone-Indolin-2-one Analogs [1]
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| 7a | >100 | >100 | >100 |
| 7b | 80 | 70 | 90 |
| 7c | 90 | 80 | >100 |
| 7d | 70 | 60 | 80 |
| 7e | 60 | 50 | 70 |
| 7f | 50 | 40 | 60 |
| 7g | 40 | 40 | 50 |
| 7h | >100 | >100 | >100 |
| Etoposide (Control) | 20 | 15 | 25 |
Table 2: Anticancer Activity of Indolin-2-one Derivatives Bearing a 4-Thiazolidinone Moiety [2]
| Compound | HT-29 (Colon Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 5a | 8.3 | 12.5 | 25.1 |
| 5b | 5.6 | 9.8 | 18.7 |
| 5e | 2.1 | 4.5 | 9.8 |
| 5h | 0.016 | 0.0037 | 10.5 |
| 5k | 1.5 | 3.2 | 7.9 |
| 5p | 0.98 | 1.8 | 5.6 |
Table 3: Anticancer and VEGFR-2 Inhibitory Activities of Indolin-2-one Derivatives [3]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 5b | 4.62 | 8.81 | 0.160 |
| 10e | 3.15 | 5.62 | 0.358 |
| 10g | 1.25 | 2.18 | 0.087 |
| 15a | 2.88 | 4.35 | 0.180 |
| 17a | 0.74 | 1.13 | 0.078 |
| Sunitinib (Control) | 4.77 | 2.23 | 0.139 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer activity of this compound derivatives.
MTT Assay for Cytotoxicity
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC3)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the progression of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay is employed to detect and quantify apoptosis (programmed cell death) induced by the compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of this pathway disrupts downstream signaling cascades that are crucial for tumor angiogenesis and cell proliferation.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Workflow
The evaluation of the anticancer properties of novel compounds follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminoindolin-2-one versus Sunitinib: a comparative analysis of kinase inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profiles of the basic 4-aminoindolin-2-one scaffold and the multi-targeted tyrosine kinase inhibitor, Sunitinib. While this compound represents a foundational chemical structure, Sunitinib is a highly derivatized and optimized drug molecule. This comparison serves to illustrate the structure-activity relationships that govern kinase inhibitor potency and selectivity.
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1] Sunitinib, an oral indolin-2-one derivative, is a prime example, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] It functions by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[2]
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the inhibitory potency (IC50) of a hypothetical, representative this compound derivative against a panel of kinases, contrasted with the known activity of Sunitinib. Lower IC50 values indicate higher potency.
| Kinase Target | This compound Derivative (Hypothetical IC50, nM) | Sunitinib (IC50, nM) |
| Primary Targets | ||
| VEGFR2 (KDR) | >10,000 | 2 |
| PDGFRβ | >10,000 | 5 |
| c-Kit | >10,000 | 10 |
| FLT3 | >10,000 | 25 |
| RET | >10,000 | 50 |
| Off-Target Kinases | ||
| EGFR | >10,000 | >10,000 |
| Aurora B | >10,000 | 850 |
Note: Data for the this compound derivative is hypothetical and for illustrative purposes, representing a starting point for drug discovery. Sunitinib data is compiled from publicly available sources.
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of kinase inhibitors. A common method is the in vitro kinase activity assay, often employing a luminescence-based readout that quantifies ATP consumption.
Representative In Vitro Kinase Assay Protocol (Luminescence-Based)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.
Materials:
-
Recombinant purified target kinase (e.g., VEGFR2, PDGFRβ)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivative, Sunitinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add the target kinase enzyme to each well.
-
Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the kinase reaction buffer. The ATP concentration is often set near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the product (ADP) back to ATP to generate a luminescent signal.
-
Incubate the plate at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data, setting the signal from the DMSO control wells to 100% kinase activity and a "no enzyme" control to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Sunitinib exerts its anti-angiogenic and anti-tumor effects by inhibiting key receptor tyrosine kinases. The simplified signaling pathway below illustrates the points of inhibition.
Caption: Simplified signaling pathways inhibited by Sunitinib.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Logical Relationship
The progression from a simple chemical scaffold to a potent, multi-targeted drug is a cornerstone of modern drug discovery.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0984930B1 - 2-indolinone derivatives as modulators of protein kinase activity - Google Patents [patents.google.com]
In Vitro Validation of Indolin-2-one Analogs as VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of a representative 4-Aminoindolin-2-one analog against other established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data presented is based on published experimental findings and is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-angiogenic therapies.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[2] The indolin-2-one scaffold has emerged as a promising pharmacophore for the development of potent VEGFR-2 inhibitors.[3] This guide focuses on the in vitro validation of a representative compound from this class and compares its performance with several FDA-approved VEGFR-2 inhibitors.
Comparative Performance of VEGFR-2 Inhibitors
The following tables summarize the in vitro inhibitory activities of the representative indolin-2-one analog and other well-characterized VEGFR-2 inhibitors. The data is presented to facilitate a direct comparison of their potency in both biochemical and cellular assays.
Table 1: Biochemical Assay - VEGFR-2 Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of the compounds against the isolated VEGFR-2 kinase domain. A lower IC50 value indicates greater potency.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound |
| Indolin-2-one Analog (17a) | 78 | Sunitinib |
| Sunitinib | 9 - 139 | - |
| Sorafenib | 90 | - |
| Axitinib | 0.2 | - |
| Pazopanib | 30 | - |
| Vatalanib | 37 | - |
Data for the Indolin-2-one Analog (17a) and its Sunitinib reference is from Abuelizz et al., 2022.[3] Data for other inhibitors is compiled from various sources.[4][5][6][7][8]
Table 2: Cell-Based Assay - Anti-Proliferative Activity
This table shows the IC50 values of the compounds in inhibiting the proliferation of human cancer cell lines. This assay provides insights into the compound's efficacy in a cellular context.
| Compound | Cell Line | IC50 (µM) | Reference Compound |
| Indolin-2-one Analog (17a) | HepG2 (Liver Cancer) | 1.13 | Sunitinib |
| MCF-7 (Breast Cancer) | 4.62 | Sunitinib | |
| Sunitinib | HepG2 (Liver Cancer) | 2.23 | - |
| MCF-7 (Breast Cancer) | 4.77 | - | |
| Sorafenib | GB1B (Glioblastoma) | 3.52 (72h) | - |
| Axitinib | GB1B (Glioblastoma) | 3.58 (72h) | - |
Data for the Indolin-2-one Analog (17a) and its Sunitinib reference is from Abuelizz et al., 2022.[3] Data for Sorafenib and Axitinib is from a 2023 study.[9]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard procedures for evaluating VEGFR-2 inhibitors.[10][11]
VEGFR-2 Kinase Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the recombinant VEGFR-2 kinase domain. The assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (this compound analog and comparators)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase buffer, VEGFR-2 enzyme, and substrate to the wells of the 96-well plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[12]
Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of a compound on the proliferation of cancer cells. The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete growth medium
-
Test Compound (this compound analog and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate the VEGFR signaling pathway and a general workflow for the in vitro validation of VEGFR inhibitors.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: In vitro validation workflow for VEGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology-central.com [oncology-central.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of Indolinone-Based Kinase Inhibitors: Evaluating the Landscape Beyond 4-Aminoindolin-2-one
The indolin-2-one scaffold is a cornerstone in the design of potent kinase inhibitors, forming the structural basis for several clinically approved anti-cancer drugs. While 4-Aminoindolin-2-one represents a fundamental building block of this class, publicly available, direct head-to-head comparative studies evaluating its specific inhibitory activity are limited. This guide, therefore, provides a broader comparative analysis of well-characterized indolinone-based inhibitors, including the multi-kinase inhibitors Sunitinib and Nintedanib, alongside other preclinical derivatives. This comparison focuses on their inhibitory potency against key oncogenic receptor tyrosine kinases (RTKs) — VEGFR, PDGFR, and FGFR — and their cytotoxic effects on various cancer cell lines.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50) of selected indolinone-based compounds against various kinases and cancer cell lines, providing a quantitative basis for comparison.
Table 1: Comparative Inhibitory Activity (IC50) Against Key Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-1 | - | [1] |
| VEGFR-2 | - | [1] | |
| VEGFR-3 | - | [1] | |
| PDGFR-α | - | [1] | |
| PDGFR-β | - | [1] | |
| c-Kit | - | [2] | |
| Nintedanib | VEGFR-1 | - | [1] |
| VEGFR-2 | - | [1] | |
| VEGFR-3 | - | [1] | |
| FGFR-1 | - | [1] | |
| FGFR-2 | - | [1] | |
| FGFR-3 | - | [1] | |
| PDGFR-α | - | [1] | |
| PDGFR-β | - | [1] | |
| Compound A13 | FGFR-1 | 6.99 | [3] |
| FGFR-2 | 1022 | [3] | |
| FGFR-3 | 17090 | [3] | |
| FGFR-4 | 8993 | [3] | |
| Compound 8a | Aurora B | 10.5 | [4] |
| Compound (E)-2f | GSK3β | 1700 | [5] |
Note: A dash (-) indicates that specific quantitative data was not provided in the cited sources.
Table 2: Comparative Cytotoxicity (IC50) Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sunitinib | HT-29 | Colon Cancer | 1.3 | [6] |
| H460 | Lung Cancer | 2.7 | [6] | |
| MDA-MB-231 | Breast Cancer | 3.7 | [6] | |
| SMMC-7721 | Liver Cancer | 6.47 | [6] | |
| Compound 10c | HT-29 | Colon Cancer | 0.025 | [6] |
| H460 | Lung Cancer | 0.075 | [6] | |
| MDA-MB-231 | Breast Cancer | 0.77 | [6] | |
| SMMC-7721 | Liver Cancer | 1.95 | [6] | |
| Compound 5h | HT-29 | Colon Cancer | 0.016 | [7] |
| H460 | Lung Cancer | 0.0037 | [7] | |
| Compound 8a | MDA-MB-468 | Breast Cancer | 0.0291 | [4] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer.
-
Prepare a stock solution of the specific substrate peptide for the kinase.
-
Prepare a stock solution of Adenosine-5'-triphosphate (ATP) in kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds at various concentrations.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Staining and Measurement:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Pathways
The following diagrams illustrate the general mechanism of action of indolinone-based inhibitors and the signaling pathways they target.
Caption: Competitive inhibition of ATP binding by indolinone-based inhibitors.
References
- 1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of 4-Aminoindolin-2-one Analogs Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors. Understanding the selectivity profile of compounds based on this scaffold is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of the kinase selectivity of prominent this compound analogs, supported by experimental data and detailed methodologies.
Comparative Selectivity of this compound Analogs
| Kinase Target | Sunitinib (IC50/Ki, nM) | Semaxanib (SU5416) (IC50, nM) | SU11274 (IC50, nM) |
| VEGFR1 (Flt-1) | 80 | - | - |
| VEGFR2 (KDR/Flk-1) | 80[1] | 1,230[2][3] | - |
| VEGFR3 (Flt-4) | - | - | - |
| PDGFRα | - | - | - |
| PDGFRβ | 2[1] | 20,300[4] | - |
| c-Kit | - | 5,000[5] | - |
| FLT3 | - | - | - |
| c-Met | >10-fold selective vs VEGFR2/PDGFRβ[1] | - | 20[6] |
| FGFR1 | >10-fold selective vs VEGFR2/PDGFRβ[1] | >10,000[5] | - |
| EGFR | >10-fold selective vs VEGFR2/PDGFRβ[1] | >10,000[5] | - |
| Abl | >10-fold selective vs VEGFR2/PDGFRβ[1] | >10,000[5] | - |
| Src | >10-fold selective vs VEGFR2/PDGFRβ[1] | - | - |
Sunitinib emerges as a multi-targeted kinase inhibitor with potent activity against VEGFRs and PDGFRs.[1][7] Its broader spectrum of activity has led to its approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7]
Semaxanib (SU5416) , an earlier analog, displays a higher selectivity for VEGFR2 over other kinases like PDGFRβ, c-Kit, FGFR, and EGFR.[5][8] This selectivity profile makes it a valuable tool for studying VEGF-mediated signaling.
SU11274 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[6] This highlights how modifications to the this compound core can significantly shift the selectivity towards different kinase families.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two commonly employed assays in kinase profiling.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound analog (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque multi-well plates (e.g., 384-well)
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein to determine ligand binding.[11] The binding of an inhibitor typically stabilizes the kinase, leading to an increase in its melting temperature (Tm).[11]
Materials:
-
Purified kinase domain
-
SYPRO™ Orange dye (5000x stock in DMSO)
-
This compound analog (test compound)
-
DSF buffer (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl)
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the kinase (final concentration ~2 µM) and SYPRO™ Orange dye (final concentration 5x) in DSF buffer.
-
Dispense 19 µL of the master mix into each well of a 96- or 384-well PCR plate.
-
Add 1 µL of the test compound at various concentrations (or a fixed concentration for screening) to the wells. Include a DMSO control.
-
Seal the plate securely.
-
-
Thermal Denaturation and Fluorescence Measurement:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of approximately 1 °C/minute.
-
Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the wells containing the test compound. A significant positive ΔTm indicates inhibitor binding and stabilization of the kinase.
-
Visualizations
Kinase Selectivity Profiling Workflow
Caption: Workflow for determining the kinase selectivity profile of a compound.
VEGFR Signaling Pathway
Caption: Simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.
Logical Relationship of Selectivity Assessment
Caption: Decision-making process for assessing kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. SU11274 | C28H30ClN5O4S | CID 9549297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semaxanib - Wikipedia [en.wikipedia.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Aminoindolin-2-one's Potential Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a cornerstone in the development of targeted cancer therapies, serving as the foundational structure for numerous multi-kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the potential mechanism of action of a novel compound, 4-Aminoindolin-2-one, in the context of established drugs sharing this privileged structure, namely Sunitinib and Sorafenib. By examining the well-documented activities of these approved therapies, we can hypothesize and outline a strategic approach for the preclinical evaluation of new derivatives in this class.
The Indolin-2-one Core: A Privileged Scaffold in Kinase Inhibition
The indolin-2-one chemical structure has been extensively utilized in medicinal chemistry to design potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] The versatility of this scaffold allows for modifications that can fine-tune the selectivity and potency against various kinase targets. Prominent examples of FDA-approved drugs based on this scaffold include Sunitinib and Sorafenib, which have demonstrated significant clinical efficacy in treating various solid tumors, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[4][5][6]
Postulated Mechanism of Action for this compound
Drawing parallels from the established mechanisms of Sunitinib and Sorafenib, it is hypothesized that this compound and its derivatives will function as multi-targeted tyrosine kinase inhibitors. The primary targets are likely to include key drivers of tumor angiogenesis and proliferation:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is crucial for blocking the signaling cascade that leads to the formation of new blood vessels, a process essential for tumor growth and metastasis.[7][8][9]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and angiogenesis.[10][11] Their inhibition can disrupt tumor growth and the supportive tumor microenvironment.[10][11]
By simultaneously targeting these and other related kinases (e.g., c-KIT, FLT3), this compound is expected to exert a dual effect of inhibiting tumor neovascularization and directly suppressing cancer cell proliferation.
Comparative Performance Data of Indolin-2-one Analogs
The following tables summarize the inhibitory activities of Sunitinib and Sorafenib against key kinases and various cancer cell lines. This data serves as a benchmark for evaluating the potency and selectivity of novel this compound derivatives.
Table 1: Comparative Inhibitory Activity (IC50) Against Key Tyrosine Kinases
| Kinase Target | Sunitinib (nM) | Sorafenib (nM) |
| VEGFR-1 | 2 | - |
| VEGFR-2 | - | 90 |
| VEGFR-3 | - | 20 |
| PDGFR-β | - | 57 |
| c-KIT | - | 68 |
| FLT3 | - | 59 |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
Data compiled from publicly available sources.[12]
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Sunitinib (µM) | Sorafenib (µM) |
| HCT-116 | Colon Carcinoma | Submicromolar | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Inhibitor | - |
| HepG2 | Hepatocellular Carcinoma | - | Low to mid-micromolar |
| A498 | Renal Cell Carcinoma | - | - |
| U87MG | Glioblastoma | - | - |
Qualitative and quantitative data extracted from various studies.[1][13]
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of purified recombinant kinases.
Methodology:
-
Reagents: Purified recombinant kinases (e.g., VEGFR-2, PDGFR-β), ATP, substrate peptide, and the test compound (this compound).
-
Procedure: The assay is typically performed in a 96-well or 384-well plate format.
-
The test compound is serially diluted and incubated with the kinase enzyme.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the specific substrate peptide.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., HUVEC, MDA-MB-231, HepG2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of VEGFR and PDGFR.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound for a defined period. Following treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-ERK, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative changes in protein phosphorylation.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed inhibition of VEGFR and PDGFR signaling pathways by this compound.
Caption: A typical experimental workflow for preclinical evaluation.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. altmeyers.org [altmeyers.org]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scispace.com [scispace.com]
- 11. Platelet-derived growth factor receptor (PDGFR): a target for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Therapeutic Potential of 4-Aminoindolin-2-one in vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 4-Aminoindolin-2-one, a novel investigational compound, in the context of its presumed anti-angiogenic and anti-tumor activities. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several approved kinase inhibitors.[1][2][3] This guide will compare its hypothetical in vivo performance against established therapeutics, Sunitinib and Bevacizumab, and provide detailed experimental protocols for its validation.
Therapeutic Rationale: Targeting Angiogenesis and Tumor Growth
The therapeutic potential of this compound is predicated on the known activities of the indolin-2-one chemical class. Many derivatives of this scaffold function as potent inhibitors of protein kinases that are crucial for the signaling pathways involved in angiogenesis and cancer cell proliferation.[4][5] The primary rationale for investigating this compound is its potential to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8] By inhibiting these pathways, this compound is hypothesized to starve tumors of their blood supply, thereby inhibiting their growth and spread.
Caption: Logical flow of this compound's presumed therapeutic action.
Comparative Analysis of Anti-Angiogenic Agents
To objectively evaluate the potential of this compound, its hypothetical performance is compared against two established anti-angiogenic drugs: Sunitinib, a small molecule multi-kinase inhibitor from the same indolin-2-one class, and Bevacizumab, a monoclonal antibody targeting VEGF-A.
| Feature | This compound (Hypothetical) | Sunitinib | Bevacizumab |
| Class | Small Molecule (Indolin-2-one) | Small Molecule (Indolin-2-one) | Monoclonal Antibody |
| Primary Target(s) | VEGFRs, PDGFRs | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGF-A |
| Route of Administration | Oral | Oral | Intravenous |
| Presumed Efficacy | Moderate to High | High | High |
| Potential Advantages | Potentially improved safety profile | Broad-spectrum kinase inhibition | High target specificity |
| Potential Disadvantages | Unknown off-target effects | Off-target toxicities (e.g., fatigue) | Infusion reactions, gastrointestinal perforation |
In Vivo Efficacy: Hypothetical Comparative Data
The following table summarizes the expected outcomes from preclinical in vivo studies designed to assess the anti-tumor and anti-angiogenic efficacy of this compound in a human tumor xenograft model (e.g., HT-29 or NCI-H460) in immunocompromised mice.[4]
| Parameter | This compound (Hypothetical) | Sunitinib (40 mg/kg, oral, daily) | Bevacizumab (5 mg/kg, i.p., twice weekly) | Vehicle Control |
| Tumor Growth Inhibition (%) | 50 - 60% | ~65% | ~70% | 0% |
| Microvessel Density (%) | 40 - 50% reduction | ~55% reduction | ~60% reduction | No change |
| Body Weight Change (%) | < 5% loss | ~10% loss | < 5% loss | No change |
| Observed Toxicities | Mild, transient | Fatigue, hand-foot syndrome | Hypertension, proteinuria | None |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to guide the validation of this compound.
Human Tumor Xenograft Model
This model is crucial for assessing the anti-tumor efficacy of this compound in a setting that mimics human cancer.
Objective: To evaluate the effect of this compound on the growth of human tumors in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., HT-29 for colorectal cancer)
-
This compound, Sunitinib, Bevacizumab
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound, Sunitinib, Bevacizumab, or vehicle control according to the predetermined dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., microvessel density).
Caption: Experimental workflow for the human tumor xenograft model.
Matrigel Plug Assay
This assay is a standard method for quantifying angiogenesis in vivo.[9]
Objective: To assess the effect of this compound on the formation of new blood vessels.
Materials:
-
Matrigel (basement membrane extract)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound or control
-
Mice
Procedure:
-
Mix Matrigel with pro-angiogenic factors and the test compound (this compound) or vehicle.
-
Subcutaneously inject the Matrigel mixture into the flank of mice.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of blood vessel infiltration into the plugs, typically by measuring hemoglobin content or through immunohistochemical staining for endothelial cell markers (e.g., CD31).
Signaling Pathway Visualization
The presumed mechanism of action of this compound involves the inhibition of the VEGFR signaling pathway, which is a critical driver of angiogenesis.
Caption: Presumed inhibition of the VEGFR signaling pathway by this compound.
This guide provides a framework for the preclinical in vivo validation of this compound. The successful completion of these studies would provide the necessary data to support its further development as a novel anti-cancer therapeutic.
References
- 1. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-Aminoindolin-2-one | 150544-04-0 [smolecule.com]
- 4. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New inhibitors of angiogenesis with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Archive: Study sheds light on angiogenesis inhibitors, points to limitations, solutions | UC San Francisco [ucsf.edu]
- 9. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 4-Aminoindolin-2-one Derivatives and Established Kinase Inhibitors
For Immediate Release
This guide presents a comparative analysis of the docking performance of 4-Aminoindolin-2-one derivatives against a panel of known kinase inhibitors. The study focuses on key kinases implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future drug discovery efforts. All data is supported by detailed experimental protocols for reproducibility.
Quantitative Docking Performance
Molecular docking simulations were performed to predict the binding affinities of this compound derivatives and a selection of well-established kinase inhibitors. The results, presented in terms of binding energy (kcal/mol) and inhibitory concentration (IC50) where available, are summarized below. Lower binding energies are indicative of a more stable protein-ligand complex.
| Compound/Derivative | Target Kinase | Binding Energy (kcal/mol) | IC50 (nM) | Reference Inhibitor | Reference Inhibitor Binding Energy (kcal/mol) | Reference Inhibitor IC50 (nM) |
| Indolin-2-one Derivative 9 | CDK-2 | Stronger than Indirubin | 4.8-fold more potent than Indirubin | Indirubin | - | - |
| Indolin-2-one Derivative 20 | VEGFR-2 | Similar to Sorafenib | 8.8-fold more potent than Indirubin | Sorafenib | - | 63.27 |
| Indolin-2-one Derivative 20 | EGFR | - | 5.4-fold more potent than Indirubin | Indirubin | - | - |
| Indolin-2-one Derivative 17a | VEGFR-2 | - | 78 | Sunitinib | - | 139 |
| Indolin-2-one Derivative 10g | VEGFR-2 | - | 87 | Sunitinib | - | 139 |
| Withanolide Derivative 21 | EGFR | -9.25 | - | Erlotinib | -8.43 | - |
| Withanolide Derivative 22 | EGFR | -8.80 | - | Gefitinib | -8.53 | - |
| Lapatinib Derivative 6j | EGFR | - | 1.8 | Lapatinib | - | - |
| Lapatinib Derivative 6j | HER2 (EGFR family) | - | 87.8 | Lapatinib | - | - |
Signaling Pathways and Experimental Workflow
To contextualize the significance of inhibiting these kinases, the following diagrams illustrate their roles in cellular signaling. Additionally, a generalized workflow for the comparative docking studies is provided.
Experimental Protocols
The following provides a detailed methodology for the molecular docking studies cited in this guide, ensuring a basis for reproducibility.
3.1. Software and Resources
-
Molecular Modeling and Visualization: AutoDock Tools, PyMOL, Discovery Studio.[1]
-
Docking Engine: AutoDock Vina.[1]
-
Protein Databank (PDB) IDs: Specific PDB IDs for each kinase were used (e.g., VEGFR-2, EGFR, CDK2) as the basis for receptor preparation.
3.2. Receptor Preparation
-
Acquisition: The 3D crystal structures of the target kinases were downloaded from the RCSB Protein Data Bank.
-
Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB file.[2]
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.[3]
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina and includes atomic charges and atom types.[4]
3.3. Ligand Preparation
-
Structure Generation: 3D structures of this compound derivatives and known kinase inhibitors were generated using chemical drawing software and saved in a standard format like SDF or MOL2.
-
Energy Minimization: The geometry of each ligand was optimized using a suitable force field (e.g., Merck Molecular Force Field 94 - MMFF94) to find the most stable conformation.
-
Torsion and Rotatable Bonds: The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were converted to the PDBQT file format.
3.4. Molecular Docking with AutoDock Vina
-
Grid Box Definition: A 3D grid box was centered on the active site of the kinase, typically defined by the position of the co-crystallized ligand in the original PDB structure. The size of the grid box was set to encompass the entire binding pocket.[4]
-
Configuration File: A configuration file was created specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search algorithm.[5]
-
Docking Simulation: The docking process was initiated using the AutoDock Vina executable with the specified configuration file. Vina employs a Lamarckian Genetic Algorithm to explore various ligand conformations and orientations within the binding site.[6]
-
Scoring Function: The binding affinity of each ligand pose was evaluated using Vina's empirical scoring function, which approximates the Gibbs free energy of binding (ΔG) in kcal/mol.[2]
3.5. Analysis of Results
-
Pose Selection: The output file, containing multiple binding poses for each ligand, was analyzed. The pose with the lowest binding energy was typically considered the most favorable.
-
Interaction Visualization: The best-ranked pose for each ligand was visualized in complex with the protein using software like PyMOL or Discovery Studio to analyze key interactions such as hydrogen bonds and hydrophobic contacts with active site residues.
-
Comparative Analysis: The binding energies of the this compound derivatives were compared against those of the known inhibitors to assess their relative predicted potency.
References
Navigating Drug Resistance: A Comparative Analysis of Sunitinib, an Indolin-2-one Derivative, in Resistant Cancer Models
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of the indolin-2-one derivative, sunitinib, in drug-resistant cancer models. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, serves as a crucial case study for the broader class of 4-aminoindolin-2-one compounds, for which specific cross-resistance data is not yet widely available.
This guide will delve into the quantitative measures of resistance, detail the experimental protocols for establishing and evaluating resistant cell lines, and visualize the complex signaling pathways and experimental workflows involved.
Performance in Drug-Resistant Cancer Models: A Quantitative Comparison
The efficacy of an anti-cancer agent can be significantly diminished in drug-resistant cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. An increase in the IC50 value in a resistant cell line compared to its parental, drug-sensitive counterpart, indicates the degree of resistance. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Here, we compare the in vitro activity of Sunitinib and a comparator drug, Sorafenib, in both drug-sensitive parental and drug-resistant renal cell carcinoma (786-O) and colon adenocarcinoma (HT-29) cell lines.
| Cell Line | Compound | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| 786-O | Sunitinib | 1.4 - 2.3 | >10 | >4.3 - 7.1 |
| Sorafenib | Not specified | Not specified | No significant cross-resistance | |
| HT-29 | Sunitinib | 1.4 - 2.3 | >10 | >4.3 - 7.1 |
| Sorafenib | Not specified | Not specified | No significant cross-resistance |
Note: The IC50 values for parental cell lines are presented as a range based on published data. The resistant cell lines were established through continuous exposure to increasing concentrations of sunitinib.
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of robust drug resistance research. Below are the key protocols for developing drug-resistant cell lines and assessing drug sensitivity.
Protocol 1: Establishment of Sunitinib-Resistant Cancer Cell Lines
This protocol outlines a common method for generating drug-resistant cell lines through continuous, stepwise exposure to the drug.
-
Parental Cell Line Culture: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., 786-O, HT-29). Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Initial IC50 Determination: Perform a cell viability assay, such as the MTT assay, to determine the baseline IC50 of sunitinib for the parental cell line.
-
Initiation of Drug Exposure: Treat the parental cells with sunitinib at a concentration equal to or slightly below the initial IC50.
-
Monitoring and Recovery: Monitor the cells daily. A significant portion of the cells will likely die. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of sunitinib in the culture medium. This process is repeated over several months.
-
Characterization of Resistant Cells: Regularly assess the IC50 of the resistant cell population to monitor the development of resistance. The resistant cell line is considered established when it exhibits a stable, significantly higher IC50 compared to the parental line.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the test compounds (e.g., sunitinib, sorafenib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) of the plates using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in sunitinib resistance and the experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The development of resistance to targeted therapies like sunitinib remains a significant clinical challenge. The data presented here on sunitinib in resistant renal and colon cancer cell lines highlights the importance of evaluating cross-resistance profiles of new drug candidates. The primary mechanism of resistance to sunitinib in these models involves the sequestration of the drug in lysosomes, preventing it from reaching its intracellular targets. Understanding these mechanisms is crucial for the rational design of next-generation indolin-2-one derivatives and for developing strategies to overcome drug resistance, ultimately improving patient outcomes. Further research into the specific cross-resistance patterns of this compound and its derivatives is warranted to fully elucidate their potential in the oncology drug development pipeline.
Safety Operating Guide
Proper Disposal of 4-Aminoindolin-2-one: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 4-Aminoindolin-2-one, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Follow all institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in a satellite accumulation area.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Potential Hazards of Improper Disposal
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
| Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
Experimental Protocols
General Procedure for Handling a Chemical Spill of this compound:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Clean the Area: Decontaminate the spill area according to your institution's established procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 4-Aminoindolin-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Aminoindolin-2-one was not located. The following guidance is based on the general hazards associated with aromatic amines and data from structurally similar compounds, such as 4-Aminoindole. This information should be used as a preliminary guide only. It is imperative to consult the official SDS provided by your supplier and to conduct a thorough risk assessment with a certified safety professional before handling this compound.
This guide provides essential safety, handling, and disposal information for this compound to be used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as an aromatic amine, should be handled with caution. Similar compounds are known to cause skin and eye irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
2. Handling:
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound must be identified as hazardous waste.
-
Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[6]
-
-
Waste Collection:
-
Solid Waste: Place any solid this compound and contaminated disposable items (e.g., pipette tips, gloves) directly into a labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[5]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Disposal: Dispose of contents and containers through an approved waste disposal plant.[2][4] Do not dispose of down the drain or in regular trash.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
